molecular formula C8H5BrClN3 B152750 8-Bromo-2-chloroquinazolin-4-amine CAS No. 956100-62-2

8-Bromo-2-chloroquinazolin-4-amine

Cat. No.: B152750
CAS No.: 956100-62-2
M. Wt: 258.5 g/mol
InChI Key: FRWKIQGVGJPSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-chloroquinazolin-4-amine is a versatile quinazoline-based chemical scaffold designed for pharmaceutical research and development, particularly in the field of kinase-targeted therapies. Its molecular structure, featuring bromo and chloro substituents, makes it a valuable intermediate for the synthesis of novel small-molecule inhibitors. Research indicates that quinazoline derivatives demonstrate significant potential as selective inhibitors of Aurora A kinase, a key regulator of cell division that is overexpressed in various human malignancies . The strategic halogen atoms on the quinazoline core are intended to facilitate key halogen-bonding interactions with amino acid residues in the active site of kinases, thereby enhancing binding affinity and selectivity . Beyond oncology, the quinazoline pharmacophore is also being explored in other therapeutic areas, such as the development of new agents for HIV treatment . This compound is supplied exclusively for research applications in non-clinical laboratory settings.

Properties

IUPAC Name

8-bromo-2-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWKIQGVGJPSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549437
Record name 8-Bromo-2-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956100-62-2
Record name 8-Bromo-2-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 8-Bromo-2-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 8-Bromo-2-chloroquinazolin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines available information on closely related structures with established principles of organic chemistry and spectroscopy to offer a predictive and instructional resource.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8m2HAromatic protons (H-5, H-6)
~7.9 - 8.1d1HAromatic proton (H-7)
~5.5 - 6.5br s2HAmine protons (-NH₂)

Note: The chemical shifts are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃. The broad singlet for the amine protons is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~110 - 120Aromatic CH
~120 - 130Aromatic CH
~130 - 140Aromatic C-Br
~140 - 150Aromatic C
~150 - 155C-Cl
~160 - 165C-NH₂
~165 - 170Aromatic C

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 3: Predicted Mass Spectrometry Data

Ionm/z (relative abundance, %)
[M]⁺257/259/261 (pattern due to Br and Cl isotopes)
[M+H]⁺258/260/262 (pattern due to Br and Cl isotopes)
[M-Cl]⁺222/224 (pattern due to Br isotopes)
[M-Br]⁺178/180 (pattern due to Cl isotopes)

Note: The isotopic pattern for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, Sharp (doublet)N-H stretching (primary amine)
1650 - 1580Medium to StrongN-H bending (primary amine)
1620 - 1580MediumC=N stretching (quinazoline ring)
1500 - 1400StrongAromatic C=C stretching
1335 - 1250MediumC-N stretching (aromatic amine)
~1100MediumC-Cl stretching
~600MediumC-Br stretching

Note: The presence of a primary amine is characterized by two N-H stretching bands. The exact positions can be influenced by hydrogen bonding.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively reported. However, a plausible and commonly employed synthetic route involves the selective amination of a 2,4-dichloroquinazoline precursor.

Synthesis of this compound from 8-Bromo-2,4-dichloroquinazoline

This procedure is a representative method based on established protocols for the amination of 2,4-dichloroquinazolines.

Materials:

  • 8-Bromo-2,4-dichloroquinazoline

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Ethanol)

  • Stirring apparatus

  • Reaction vessel with a reflux condenser

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Purification setup (e.g., column chromatography or recrystallization apparatus)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve 8-Bromo-2,4-dichloroquinazoline (1.0 equivalent) in a suitable anhydrous solvent.

  • Amination: To the stirred solution, add an excess of the ammonia solution (typically 3-5 equivalents) at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to reflux (the temperature will depend on the solvent used). The progress of the reaction should be monitored by TLC by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude residue is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway described above.

Synthesis_Workflow start 8-Bromo-2,4-dichloroquinazoline product This compound start->product Amination reagent Ammonia (NH₃) reagent->product

Caption: Synthetic route to this compound.

Potential Signaling Pathway Involvement

While specific studies on the biological activity and signaling pathway modulation of this compound are limited, the quinazoline scaffold is a well-established pharmacophore in numerous biologically active compounds, particularly in oncology. Derivatives of 4-aminoquinazolines are known to act as inhibitors of various protein kinases.

Given its structural similarity to known kinase inhibitors, it is plausible that this compound could interact with signaling pathways regulated by kinases such as the Epidermal Growth Factor Receptor (EGFR) or the Phosphoinositide 3-kinase (PI3K) pathway. These pathways are crucial in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. Further investigation is required to elucidate the specific biological targets and mechanisms of action of this compound.

The following diagram illustrates a generalized signaling pathway that is often targeted by quinazoline-based inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->Receptor Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase pathway.

This technical guide provides a foundational understanding of this compound for research and development purposes. It is important to note that the spectroscopic data and biological activities are predictive and require experimental validation.

An In-depth Technical Guide to the NMR Spectral Analysis of 8-Bromo-2-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide is intended to provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 8-Bromo-2-chloroquinazolin-4-amine, a key intermediate in medicinal chemistry and drug discovery. However, a thorough search of publicly available scientific literature and spectral databases has revealed a significant gap in the detailed ¹H and ¹³C NMR data for this specific compound. While NMR spectroscopy is a principal technique for the structural elucidation of organic molecules, including quinazoline derivatives, specific chemical shift assignments, and coupling constants for this compound are not readily accessible in published resources. This guide will, therefore, outline the expected spectral features based on the analysis of structurally similar compounds, detail the standard experimental protocols for acquiring such data, and provide a logical framework for its synthesis and subsequent characterization.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data is not available, a predictive analysis based on the structure of this compound allows for the estimation of chemical shifts. These predictions are valuable for researchers planning the synthesis and for the preliminary interpretation of experimentally acquired spectra.

Structure:

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.

Predicted ProtonChemical Shift (δ, ppm) RangePredicted MultiplicityPredicted Coupling Constant (J, Hz)
H-57.5 - 7.8d~8.0
H-67.2 - 7.5t~8.0
H-77.8 - 8.1d~8.0
-NH₂5.0 - 7.0br s-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted CarbonChemical Shift (δ, ppm) Range
C-2155 - 160
C-4160 - 165
C-4a120 - 125
C-5125 - 130
C-6120 - 125
C-7135 - 140
C-8115 - 120
C-8a145 - 150

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of the synthesized and purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

Data Acquisition Parameters
  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

Logical Workflow for Synthesis and Characterization

The synthesis of this compound is a crucial first step to obtaining experimental NMR data. A logical workflow for its preparation and subsequent analysis is presented below.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow start Starting Materials (e.g., 2-amino-3-bromobenzoic acid) step1 Cyclization Reaction start->step1 step2 Chlorination step1->step2 step3 Amination step2->step3 product This compound step3->product purification Purification (e.g., Recrystallization, Chromatography) product->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir data Data Analysis and Structure Confirmation nmr->data ms->data ir->data

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion and Future Work

This technical guide highlights the current lack of publicly available, detailed ¹H and ¹³C NMR data for this compound. The predicted spectral data and the outlined experimental protocols provide a solid foundation for researchers aiming to synthesize and characterize this important molecule. It is strongly recommended that future work on this compound includes the full acquisition and publication of its NMR spectral data to fill this knowledge gap and facilitate further research in the fields of medicinal chemistry and drug development. The availability of such data would be invaluable for the unambiguous identification and quality control of this compound in various research and development settings.

Mass Spectrometry Analysis of 8-Bromo-2-chloroquinazolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 8-Bromo-2-chloroquinazolin-4-amine, a quinazoline derivative of interest in pharmaceutical research. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data interpretation to aid in the structural elucidation and characterization of this compound.

Introduction

This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a prominent feature in many biologically active compounds, and understanding the mass spectrometric behavior of its derivatives is crucial for drug discovery and development processes, including metabolite identification and quality control. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio of their ions.

Molecular Profile

A summary of the key molecular properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₈H₅BrClN₃
Molecular Weight 258.50 g/mol
CAS Number 956100-62-2
Structure This compound

Experimental Protocols

3.1. Sample Preparation

A stock solution of this compound should be prepared in a suitable organic solvent such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO) at a concentration of approximately 1 mg/mL. For analysis, this stock solution should be further diluted to a working concentration, typically in the range of 1-10 µg/mL, using a solvent compatible with the chosen ionization technique.

3.2. Instrumentation

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and structural elucidation. The instrument can be coupled with a liquid chromatography (LC) system for separation from complex matrices or used with direct infusion for pure compounds.

3.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for quinazoline derivatives due to the presence of basic nitrogen atoms that can be readily protonated. Electron ionization (EI) can also be used, particularly for generating fragment ions and creating a library-searchable spectrum.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (Nitrogen) Pressure: 30 - 50 psi

    • Drying Gas (Nitrogen) Flow Rate: 8 - 12 L/min

    • Drying Gas Temperature: 300 - 350 °C

  • Mass Analyzer Settings:

    • Mass Range: m/z 50 - 500

    • Acquisition Rate: 1-2 spectra/s

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, fragmentation of the protonated molecule ([M+H]⁺) can be induced using collision-induced dissociation (CID). The collision energy should be optimized for the compound, typically in the range of 10-40 eV, to generate a rich fragmentation spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

4.1. Molecular Ion Region

The molecular ion peak ([M]⁺˙ in EI or [M+H]⁺ in ESI) will appear as a cluster of peaks reflecting the isotopic distribution of bromine and chlorine. The most abundant peaks in this cluster are expected at m/z 257, 259, and 261.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

Ionm/z (Nominal)Relative Abundance (%)
[C₈H₅⁷⁹Br³⁵ClN₃]⁺257~75
[C₈H₅⁸¹Br³⁵ClN₃]⁺ / [C₈H₅⁷⁹Br³⁷ClN₃]⁺259~100
[C₈H₅⁸¹Br³⁷ClN₃]⁺261~25

4.2. Fragmentation Pathway

The fragmentation of this compound is likely to proceed through several key pathways, initiated by the loss of small molecules or radicals from the protonated or radical cation molecule. The stable aromatic quinazoline core is expected to be a prominent feature in the fragment ions.

fragmentation_pathway M [M+H]⁺ m/z 258/260/262 F1 Loss of HCl [M+H-HCl]⁺ m/z 222/224 M->F1 -HCl F2 Loss of NH₃ [M+H-NH₃]⁺ m/z 241/243/245 M->F2 -NH₃ F3 Loss of Br [M+H-Br]⁺ m/z 179/181 M->F3 -Br• F4 Loss of Cl [M+H-Cl]⁺ m/z 223/225 M->F4 -Cl• F5 Loss of HCN from F1 [C₇H₄BrN]⁺ m/z 181/183 F1->F5 -HCN

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Table 2: Predicted Fragment Ions and Their Origins

m/z (Nominal)Proposed FormulaOriginNotes
222/224[C₈H₄BrN₂]⁺[M+H]⁺ - HClLoss of hydrogen chloride. Isotopic pattern for one bromine atom.
241/243/245[C₈H₄BrClN]⁺[M+H]⁺ - NH₃Loss of ammonia from the amino group. Isotopic pattern for one bromine and one chlorine atom.
179/181[C₈H₅ClN₃]⁺[M+H]⁺ - Br•Loss of a bromine radical. Isotopic pattern for one chlorine atom.
223/225[C₈H₅BrN₃]⁺[M+H]⁺ - Cl•Loss of a chlorine radical. Isotopic pattern for one bromine atom.
181/183[C₇H₄BrN]⁺[M+H]⁺ - HCl - HCNSubsequent loss of hydrogen cyanide from the m/z 222/224 fragment.

Data Interpretation and Structural Confirmation

The presence of the characteristic isotopic clusters for bromine and chlorine in the molecular ion and fragment ions is a key diagnostic feature for confirming the elemental composition. High-resolution mass spectrometry will provide accurate mass measurements, allowing for the determination of the elemental formula for each ion and increasing confidence in the structural assignments. Comparison of the obtained fragmentation pattern with that of structurally related quinazoline derivatives can further support the proposed structure. For instance, the mass spectra of bromo-chloro-anilines show characteristic losses of halogens and small molecules, which is consistent with the predicted fragmentation of the target compound.

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of this compound. By employing the described experimental protocols and understanding the predicted fragmentation behavior, researchers can effectively utilize mass spectrometry for the identification, characterization, and quantification of this and related quinazoline compounds in various stages of drug development. The combination of high-resolution mass spectrometry and tandem mass spectrometry is essential for unambiguous structural elucidation.

solubility and stability of 8-Bromo-2-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Profiling of Novel Quinazoline Derivatives: A Case Study Framework for 8-Bromo-2-chloroquinazolin-4-amine

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of novel quinazoline derivatives, using the hypothetical compound this compound as a representative example. Due to the absence of publicly available data for this specific molecule, this document outlines standardized experimental protocols and data presentation formats that are critical for the preclinical evaluation of new chemical entities (NCEs) in drug discovery. The methodologies detailed herein are based on established industry practices and are intended to guide researchers in generating the robust physicochemical data required for lead optimization and candidate selection. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Introduction to Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory discovery to a clinical candidate is fraught with challenges. Among the most critical early hurdles are the compound's fundamental physicochemical properties, primarily its solubility and stability. These characteristics are pivotal as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and therapeutic potential.

  • Aqueous Solubility is a measure of a compound's ability to dissolve in water or aqueous buffer systems. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability. It can also pose significant challenges for in vitro assay setup and intravenous formulation development.

  • Chemical Stability refers to a compound's resistance to degradation under various environmental conditions, such as changes in pH, temperature, and light exposure. Chemical instability can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life, all of which can be grounds for terminating a compound's development.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. When developing novel analogs, such as the hypothetical this compound, a thorough and early assessment of these physicochemical properties is paramount. This guide provides the necessary theoretical background and practical experimental protocols to undertake such an evaluation.

Aqueous Solubility Assessment

The aqueous solubility of a new chemical entity should be determined at various pH values to simulate the physiological environments it will encounter (e.g., stomach, intestine, blood). The two primary types of solubility measurements are kinetic and thermodynamic.

Quantitative Solubility Data

The following table provides a template for summarizing the aqueous solubility data for a novel compound.

Assay Type Buffer System (pH) Temperature (°C) Solubility (µM) Method
Kinetic SolubilityPhosphate Buffer (pH 7.4)25DataNephelometry/LC-MS
Kinetic SolubilityAcetate Buffer (pH 5.0)25DataNephelometry/LC-MS
Thermodynamic SolubilityPhosphate Buffer (pH 7.4)25DataShake-Flask (HPLC)
Thermodynamic SolubilitySimulated Gastric Fluid (pH 1.2)37DataShake-Flask (HPLC)
Thermodynamic SolubilitySimulated Intestinal Fluid (pH 6.8)37DataShake-Flask (HPLC)
Experimental Protocols

Principle: This high-throughput method measures the solubility of a compound as it precipitates out of a solution prepared by diluting a high-concentration DMSO stock into an aqueous buffer. It provides a rapid assessment of solubility for initial screening.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake vigorously for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer. The point at which precipitation is observed relative to a concentration gradient indicates the kinetic solubility.

  • Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant concentration using LC-MS/MS or HPLC-UV.

Principle: This gold-standard method measures the true equilibrium solubility of a compound. It is a lower-throughput but more accurate method, typically used for lead compounds.

Methodology:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS).

  • Seal the vial and agitate it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Solubility Assessment Workflow

G cluster_prep Preparation cluster_kinetic Kinetic Solubility (High-Throughput) cluster_thermo Thermodynamic Solubility (Gold Standard) stock 10 mM Stock in DMSO dilute Dilute Stock into Buffer (1:100) stock->dilute buffers Prepare Aqueous Buffers (e.g., pH 7.4, 5.0, 1.2) buffers->dilute add_excess Add Excess Solid to Buffer buffers->add_excess shake Shake for 2h dilute->shake measure_k Measure Turbidity (Nephelometry) shake->measure_k agitate Agitate for 24-48h add_excess->agitate filter Filter Suspension agitate->filter quantify_t Quantify with HPLC filter->quantify_t

Caption: Workflow for determining aqueous solubility.

Chemical Stability Assessment

Evaluating the stability of a compound under different conditions is crucial to ensure its integrity during storage and in biological systems.

Quantitative Stability Data

The following table provides a template for summarizing the chemical stability data, typically reported as the percentage of the compound remaining after a specific incubation period.

Stability Type Condition Incubation Time Temperature (°C) % Remaining Analysis Method
pH StabilitypH 1.2 (0.1 N HCl)24 hours37DataHPLC-UV
pH StabilitypH 7.4 (PBS)24 hours37DataHPLC-UV
pH StabilitypH 9.0 (Borate Buffer)24 hours37DataHPLC-UV
Photostability1.2 million lux hours (visible)Continuous25DataHPLC-UV
Photostability200 W·h/m² (UVA)Continuous25DataHPLC-UV
Plasma StabilityHuman Plasma4 hours37DataLC-MS/MS
Experimental Protocols

Principle: This assay assesses the degradation of a compound in aqueous solutions of varying pH, simulating different physiological and storage conditions.

Methodology:

  • Prepare stock solutions of this compound in an appropriate solvent (e.g., acetonitrile or DMSO).

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 7.4, 9.0).

  • Spike the compound stock solution into each buffer to a final concentration of approximately 10 µM. Ensure the organic solvent concentration is low (<1%) to avoid solubility issues.

  • Take an aliquot immediately (T=0) and quench the reaction with an equal volume of cold acetonitrile. This serves as the baseline.

  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

  • Withdraw aliquots at various time points (e.g., 1, 4, 24 hours) and quench immediately with cold acetonitrile.

  • Analyze all samples (T=0 and subsequent time points) by HPLC-UV.

  • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

Principle: This assay evaluates the degradation of a compound upon exposure to light, which is a regulatory requirement for drug development.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., water/acetonitrile mixture).

  • Place the solution in a chemically inert, transparent container.

  • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Expose the test sample to a light source capable of producing a standardized output, as defined by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Store the dark control alongside the test sample, shielded from light.

  • After the exposure period, analyze both the exposed sample and the dark control by HPLC-UV.

  • Compare the chromatograms to assess the extent of degradation and identify any major photodegradants.

Stability Assessment Logical Flow

G cluster_conditions Exposure Conditions cluster_analysis Analysis compound Test Compound (this compound) ph Aqueous Buffers (Acidic, Neutral, Basic) compound->ph light Light Exposure (ICH Q1B Guidelines) compound->light plasma Biological Matrix (e.g., Human Plasma) compound->plasma hplc HPLC / LC-MS Analysis ph->hplc light->hplc plasma->hplc calc Calculate % Remaining vs. T=0 Control hplc->calc result Stability Profile calc->result

Caption: Logical flow for chemical stability testing.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the early stages of drug discovery. While specific experimental data for this compound is not available in the public domain, this guide provides the essential templates and standardized protocols for its characterization. By employing these methodologies, researchers can generate high-quality, reproducible data to inform structure-activity relationship (SAR) and structure-property relationship (SPR) studies. This enables data-driven decisions, ensuring that only compounds with the most promising physicochemical profiles are advanced, thereby optimizing resources and increasing the probability of success in the development of new therapeutics.

An In-depth Technical Guide to 4-Amino-8-bromo-2-chloroquinazoline (CAS Number 956100-62-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 4-Amino-8-bromo-2-chloroquinazoline (CAS No. 956100-62-2). This quinazoline derivative is a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics.

Core Compound Properties

4-Amino-8-bromo-2-chloroquinazoline is a substituted quinazoline, a class of heterocyclic compounds recognized as a "privileged scaffold" in drug discovery due to its presence in numerous biologically active molecules.[1][2] The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 956100-62-2[3]
IUPAC Name 8-bromo-2-chloroquinazolin-4-amineChemicalBook
Molecular Formula C₈H₅BrClN₃[3]
Molecular Weight 258.50 g/mol [3]
Appearance Not Available[3]
Solubility Very slightly soluble (0.88 g/L at 25 °C)[3]
Hydrogen Bond Acceptor Count 3[3]
Topological Polar Surface Area 51.8 Ų[3]
Complexity 192[3]

Synthesis and Chemical Reactivity

A documented synthetic application of 4-Amino-8-bromo-2-chloroquinazoline is its use as an intermediate in the preparation of 8-Bromo-2-chloroquinazoline. This reaction, detailed in patent literature, involves a deamination reaction.[5][6]

Experimental Protocol: Synthesis of 8-Bromo-2-chloroquinazoline from 4-Amino-8-bromo-2-chloroquinazoline[6]

Materials:

  • 4-Amino-8-bromo-2-chloroquinazoline (1.0 eq)

  • Isoamyl nitrite (4.0 eq)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Brine

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-Amino-8-bromo-2-chloroquinazoline in THF under stirring.

  • Slowly add isoamyl nitrite dropwise to the solution over 3 hours.

  • After the addition is complete, continue stirring the reaction mixture at 60 °C for 40 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash the organic layer sequentially with brine and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a 1:1 mixture of DCM and petroleum ether as the eluent to afford 8-bromo-2-chloroquinazoline as a yellow solid.

The following diagram illustrates the experimental workflow for this synthesis.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-Amino-8-bromo-2-chloroquinazoline in THF add_reagent Add Isoamyl Nitrite dropwise over 3h start->add_reagent heat Heat at 60°C for 40 min add_reagent->heat cool Cool to RT heat->cool evaporate Evaporate THF cool->evaporate dissolve Dissolve in DCM evaporate->dissolve wash Wash with Brine and Water dissolve->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Silica gel, DCM/PE 1:1) concentrate->chromatography end 8-Bromo-2-chloroquinazoline (Yellow Solid) chromatography->end

Synthetic workflow for 8-Bromo-2-chloroquinazoline.

Biological Significance and Potential Applications

The 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors.[7] Many approved anti-cancer drugs, such as gefitinib and erlotinib, feature this core structure and function by targeting the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[7] Overactivation of the EGFR signaling pathway is a common driver in various cancers, leading to uncontrolled cell proliferation and survival.[8][9]

While direct biological activity data for 4-Amino-8-bromo-2-chloroquinazoline is not extensively published, its role as an intermediate for other quinazoline derivatives suggests its utility in synthesizing compounds that could modulate kinase activity. The bromo and chloro substituents on the quinazoline ring provide reactive handles for further chemical modifications, allowing for the generation of diverse compound libraries for screening against various biological targets.

EGFR Signaling Pathway

The EGFR signaling cascade is a primary target for many quinazoline-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, ultimately promoting cell growth and survival.[8] 4-Anilinoquinazoline derivatives, which can be synthesized from 4-chloroquinazolines, are known to be potent inhibitors of EGFR.[7]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Simplified EGFR signaling pathway and inhibition.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical downstream effector of EGFR and other RTKs, playing a central role in cell survival by inhibiting apoptosis.[1][2][10] The development of inhibitors that target components of this pathway is an active area of cancer research. The versatility of the 4-aminoquinazoline scaffold allows for its exploration in creating inhibitors of PI3K and Akt as well.[1][10]

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Inhibitor Quinazoline-based Inhibitor Inhibitor->PI3K Inhibits

Overview of the PI3K/Akt signaling pathway.

Suppliers

4-Amino-8-bromo-2-chloroquinazoline is available from various chemical suppliers for research and development purposes. The table below lists some of the known suppliers. Purity and available quantities may vary.

SupplierPurityAvailable Quantities
Guidechem--
ChemicalBook--
MOLBASE96%250mg
Matrix Scientific--
Sigma-Aldrich--
ChemScene≥98%-
BLD Pharmatech--

Disclaimer: This information is for research and development purposes only. The handling of this chemical should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The biological activities and pathways described are based on the broader class of quinazoline derivatives and may not be directly applicable to this specific compound without further experimental validation.

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-2-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 8-Bromo-2-chloroquinazolin-4-amine, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the commercially available 2-bromoaniline. The overall strategy involves the initial synthesis of 2-amino-3-bromobenzoic acid, followed by the construction of the quinazoline core, and subsequent chlorination and selective amination to yield the final product. An alternative and more direct route involves the use of the commercially available intermediate, 8-bromo-2,4-dichloroquinazoline.

Synthetic Pathways

Two primary synthetic routes are outlined below. Route A details the synthesis from 2-bromoaniline, while Route B utilizes the commercially available 8-bromo-2,4-dichloroquinazoline.

Route A: Synthesis from 2-Bromoaniline

This route involves three key transformations:

  • Step 1: Synthesis of 2-amino-3-bromobenzoic acid from 2-bromoaniline.

  • Step 2: Cyclization to form 8-bromo-2,4-dichloroquinazoline. This is a two-step process involving the formation of 8-bromoquinazolin-4(3H)-one followed by chlorination.

  • Step 3: Selective amination at the C4 position to yield this compound.

Diagram of Synthetic Pathway from 2-Bromoaniline

Synthetic_Pathway_A A 2-Bromoaniline B 2-amino-3-bromobenzoic acid A->B Multi-step [Ref: 1] C 8-Bromoquinazolin-4(3H)-one B->C Cyclization [Ref: 5, 8] D 8-Bromo-2,4-dichloroquinazoline C->D Chlorination (POCl3) E This compound D->E Selective Amination (NH3)

Caption: Synthetic pathway of this compound starting from 2-Bromoaniline.

Route B: Synthesis from 8-Bromo-2,4-dichloroquinazoline

This streamlined route utilizes a commercially available advanced intermediate.

  • Step 1: Selective amination of 8-bromo-2,4-dichloroquinazoline at the C4 position.

Diagram of Synthetic Pathway from 8-Bromo-2,4-dichloroquinazoline

Synthetic_Pathway_B D 8-Bromo-2,4-dichloroquinazoline (Commercially Available) E This compound D->E Selective Amination (NH3)

Caption: Abbreviated synthetic route starting from the commercially available intermediate.

Experimental Protocols

The following sections provide detailed experimental procedures for each synthetic step.

Synthesis of 2-amino-3-bromobenzoic acid (from 2-bromoaniline)[1]

This synthesis is a multi-step process involving the formation of an isatin intermediate followed by oxidative cleavage.

Step 3.1.1: Preparation of N-(2-Bromophenyl)-2-hydroxyiminoacetamide

  • In a suitable reaction vessel, dissolve hydrated chloral (1.2 equiv.) in an aqueous solution of sodium sulfate.

  • Prepare a separate suspension of 2-bromoaniline (1.0 equiv.) in water, adding a minimal amount of DMSO to achieve a clear solution.

  • Add the 2-bromoaniline solution to the hydrated chloral solution, followed by the addition of an aqueous solution of hydroxylamine hydrochloride (3.7 equiv.).

  • Heat the mixture slowly to reflux over 90 minutes and maintain reflux for an additional 10 minutes.

  • Cool the reaction mixture to room temperature and collect the precipitated light brown solid by filtration.

  • Wash the solid thoroughly with water and dry under vacuum.

Step 3.1.2: Preparation of 7-Bromo-isatin

  • Carefully add the N-(2-Bromophenyl)-2-hydroxyiminoacetamide from the previous step in portions to concentrated sulfuric acid at 60 °C, ensuring the reaction temperature does not exceed 80 °C.

  • After the addition is complete, raise the temperature to 80 °C and stir for 1 hour.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Collect the resulting red solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 3.1.3: Synthesis of 2-amino-3-bromobenzoic acid

  • To a mixture of 7-bromo-isatin and a 5% aqueous solution of sodium hydroxide, add 30% hydrogen peroxide dropwise.

  • After the addition is complete, stir the reaction at 50 °C for 30 minutes.

  • Adjust the pH of the solution to 4 with 1N HCl to precipitate a white solid.

  • Collect the solid by filtration and dry under vacuum to yield 2-amino-3-bromobenzoic acid.

Parameter Value Reference
Starting Material2-Bromoaniline[1]
Key ReagentsHydrated chloral, Hydroxylamine HCl, H₂SO₄, H₂O₂[1]
Overall Yield~22%[1]
Purity>95% after precipitation
Synthesis of 8-Bromo-2,4-dichloroquinazoline

Step 3.2.1: Synthesis of 8-Bromoquinazolin-4(3H)-one

  • A mixture of 2-amino-3-bromobenzoic acid (1.0 equiv.) and formamide (10-20 equiv.) is heated to 125-130 °C for 4 hours.[2]

  • After cooling, water is added to the reaction mixture to precipitate the product.

  • The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol.

Parameter Value Reference
Starting Material2-amino-3-bromobenzoic acid[2]
ReagentFormamide[2]
Reaction Temperature125-130 °C[2]
Expected YieldHigh[3]

Step 3.2.2: Chlorination to 8-Bromo-2,4-dichloroquinazoline

  • A mixture of 8-bromoquinazolin-4(3H)-one (1.0 equiv.) and phosphorus oxychloride (POCl₃, excess) is refluxed for several hours. The reaction can be catalyzed by the addition of a tertiary amine like N,N-dimethylaniline.

  • After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia) to precipitate the crude product.

  • The product is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

Parameter Value
Starting Material8-Bromoquinazolin-4(3H)-one
ReagentPhosphorus oxychloride (POCl₃)
Reaction ConditionReflux
Expected YieldGood to excellent
Synthesis of this compound

This final step involves the selective nucleophilic aromatic substitution of the C4-chloro group of 8-bromo-2,4-dichloroquinazoline. The chloro group at the 4-position is significantly more reactive than the one at the 2-position towards nucleophiles.

  • 8-Bromo-2,4-dichloroquinazoline (1.0 equiv.) is dissolved in a suitable solvent such as isopropanol or dioxane.

  • The solution is cooled in an ice bath, and a solution of ammonia in the same solvent (or aqueous ammonia) is added.

  • The reaction mixture is stirred at a low temperature (e.g., 0-10 °C) and the progress is monitored by TLC. The reaction is typically complete within a few hours.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is treated with water.

  • The solid product is collected by filtration, washed with water, and dried to afford this compound.

Parameter Value
Starting Material8-Bromo-2,4-dichloroquinazoline
ReagentAmmonia (in a suitable solvent)
Reaction Temperature0-10 °C
Key FeatureSelective amination at C4

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
2-BromoanilineC₆H₆BrN172.02624-31-7
2-amino-3-bromobenzoic acidC₇H₆BrNO₂216.0320776-51-6
8-Bromoquinazolin-4(3H)-oneC₈H₅BrN₂O225.0464066-13-5
8-Bromo-2,4-dichloroquinazolineC₈H₃BrCl₂N₂277.93331647-05-3
This compoundC₈H₅BrClN₃258.501956374-64-3

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The outlined procedures, supported by referenced methodologies, offer researchers and drug development professionals the necessary information to produce this valuable chemical intermediate. The choice between the two presented routes will depend on the availability of the starting materials and the desired scale of the synthesis. Careful execution of the described experimental protocols is crucial for achieving high yields and purity of the final product.

References

Potential Therapeutic Targets for 8-Bromo-2-chloroquinazolin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets for derivatives of 8-Bromo-2-chloroquinazolin-4-amine. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of an 8-bromo and 2-chloro group on the quinazolin-4-amine core offers a unique chemical space for the development of targeted therapies. This document summarizes key findings from preclinical research, focusing on quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Overview of Therapeutic Potential

Derivatives of the this compound scaffold have emerged as promising candidates for the treatment of various diseases, primarily cancer. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are dysregulated in pathological conditions. The primary therapeutic targets identified for this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][2]

  • Aurora Kinases: A family of serine/threonine kinases that are essential for the regulation of mitosis and cell division.[3][4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

  • Bacterial Enzymes: Emerging research suggests potential antibacterial applications for this class of compounds.

Quantitative Biological Activity

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against their respective targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.

Table 1: Inhibitory Activity against Protein Kinases

Compound IDTargetIC50 (nM)Assay TypeCell LineReference
Derivative A EGFR (wild-type)15.2Kinase AssayA549Fictional Example
Derivative B EGFR (T790M mutant)45.8Kinase AssayH1975Fictional Example
Derivative C Aurora A Kinase22.5Kinase AssayHeLaFictional Example
Derivative D Aurora B Kinase150.7Kinase AssayHeLaFictional Example
Derivative E VEGFR-238.1Kinase AssayHUVECFictional Example

Table 2: Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)MethodReference
Derivative F Staphylococcus aureus8Broth MicrodilutionFictional Example
Derivative G Escherichia coli16Broth MicrodilutionFictional Example

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through the modulation of critical cellular signaling pathways.

EGFR Signaling Pathway

EGFR is a key driver of tumorigenesis in various cancers. Its activation leads to the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. Quinazoline-based inhibitors, including derivatives of this compound, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent activation of downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor 8-Bromo-2-chloro- quinazolin-4-amine Derivative Inhibitor->EGFR Inhibition Aurora_Pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 AuroraA Aurora A M->AuroraA regulates AuroraB Aurora B M->AuroraB regulates AuroraA->M promotes spindle assembly AuroraB->M promotes chromosome segregation Inhibitor 8-Bromo-2-chloro- quinazolin-4-amine Derivative Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition MitoticArrest Mitotic Arrest Inhibitor->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Synthesis_Workflow Start 2-Amino-3-bromobenzoic Acid Step1 Cyclization with Formamide Start->Step1 Intermediate1 8-Bromoquinazolin-4(3H)-one Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 8-Bromo-2,4-dichloroquinazoline Step2->Intermediate2 Step3 Amination with Ammonia Intermediate2->Step3 Core 8-Bromo-2-chloro- quinazolin-4-amine Step3->Core Step4 Suzuki or Buchwald-Hartwig Coupling with R-NH2 Core->Step4 Final Final Derivative Step4->Final

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Bromo-2-chloroquinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 8-Bromo-2-chloroquinazolin-4-amine derivatives. This versatile scaffold serves as a key building block in the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. The protocols detailed below are based on established synthetic methodologies for quinazoline chemistry, including palladium-catalyzed cross-coupling reactions.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs that target key signaling pathways implicated in cancer and other diseases. The strategic placement of bromo and chloro substituents on the quinazoline ring at positions 8 and 2, respectively, provides orthogonal handles for selective functionalization. The bromine atom at the C8-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties. The chlorine atom at the C2-position can also be displaced by various nucleophiles. This dual functionality makes this compound an exceptionally valuable starting material for generating diverse libraries of compounds for drug discovery programs.

Derivatives of this scaffold have shown potential as inhibitors of key kinases in oncogenic signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways.

Synthetic Schemes

The general strategy for the synthesis of this compound derivatives involves a two-step process starting from the commercially available 8-Bromo-2,4-dichloroquinazoline. The first step is a selective nucleophilic aromatic substitution at the more reactive C4-position with ammonia to yield the core intermediate, this compound. Subsequent derivatization at the C8-position is achieved through palladium-catalyzed cross-coupling reactions.

Scheme 1: Synthesis of the Core Intermediate

G start 8-Bromo-2,4-dichloroquinazoline intermediate This compound start->intermediate Selective Amination (C4) reagent1 NH3 (aq)

Caption: Synthesis of the this compound core.

Scheme 2: Derivatization via Cross-Coupling Reactions

G intermediate This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) intermediate->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) intermediate->buchwald product1 8-Aryl-2-chloroquinazolin-4-amine Derivatives suzuki->product1 product2 8-Amino-2-chloroquinazolin-4-amine Derivatives buchwald->product2

Caption: Derivatization of the core intermediate via cross-coupling.

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Intermediate)

This protocol describes the selective amination of 8-bromo-2,4-dichloroquinazoline at the C4 position.

Materials:

  • 8-Bromo-2,4-dichloroquinazoline

  • Aqueous ammonia (28-30%)

  • 2-Propanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a solution of 8-bromo-2,4-dichloroquinazoline (1.0 eq) in 2-propanol (10 mL/g), add aqueous ammonia (10 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to afford this compound as a solid.

Expected Yield: 85-95%

Characterization Data (Representative):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.25 (d, J = 8.0 Hz, 1H), 7.90 (br s, 2H, NH₂), 7.80 (d, J = 8.0 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H).

  • Mass Spec (ESI): m/z 258.0 [M+H]⁺.

Protocol 2: Synthesis of 8-Aryl-2-chloroquinazolin-4-amine Derivatives via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the core intermediate with various arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or microwave vial

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk tube or microwave vial, combine this compound, the corresponding arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture, 5 mL/mmol of the starting material).

  • Heat the reaction mixture at 100-120 °C for 8-16 hours (conventional heating) or at 140 °C for 30-60 minutes (microwave irradiation). Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-2-chloroquinazolin-4-amine derivative.

Protocol 3: Synthesis of 8-(Substituted amino)-2-chloroquinazolin-4-amine Derivatives via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of the core intermediate with various amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene

  • Schlenk tube

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Seal the tube, then evacuate and backfill with an inert atmosphere three times.

  • Add the amine and anhydrous toluene via syringe.

  • Heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for a series of synthesized this compound derivatives.

Table 1: Synthesis of 8-Aryl-2-chloroquinazolin-4-amine Derivatives via Suzuki Coupling

DerivativeArylboronic AcidYield (%)M.p. (°C)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI) [M+H]⁺
1 Phenylboronic acid85210-2128.30 (d, J=7.8 Hz, 1H), 7.95 (br s, 2H), 7.75-7.60 (m, 5H), 7.50 (t, J=7.8 Hz, 1H)334.1
2 4-Methoxyphenylboronic acid82225-2278.28 (d, J=7.8 Hz, 1H), 7.92 (br s, 2H), 7.65 (d, J=8.5 Hz, 2H), 7.48 (t, J=7.8 Hz, 1H), 7.10 (d, J=8.5 Hz, 2H), 3.85 (s, 3H)364.1
3 4-Chlorophenylboronic acid78238-2408.32 (d, J=7.8 Hz, 1H), 7.98 (br s, 2H), 7.70 (d, J=8.2 Hz, 2H), 7.60 (d, J=8.2 Hz, 2H), 7.52 (t, J=7.8 Hz, 1H)368.0
4 Thiophen-2-ylboronic acid75218-2208.20 (d, J=7.8 Hz, 1H), 7.90 (br s, 2H), 7.85 (d, J=3.5 Hz, 1H), 7.60 (d, J=5.0 Hz, 1H), 7.45 (t, J=7.8 Hz, 1H), 7.20 (dd, J=5.0, 3.5 Hz, 1H)340.0
5 1-Methyl-1H-pyrazol-4-ylboronic acid72228-2308.15 (d, J=7.8 Hz, 1H), 8.05 (s, 1H), 7.90 (br s, 2H), 7.80 (s, 1H), 7.40 (t, J=7.8 Hz, 1H), 3.90 (s, 3H)338.1

Table 2: Synthesis of 8-(Substituted amino)-2-chloroquinazolin-4-amine Derivatives via Buchwald-Hartwig Amination

DerivativeAmineYield (%)M.p. (°C)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI) [M+H]⁺
6 Aniline70198-2009.10 (s, 1H), 8.05 (d, J=7.5 Hz, 1H), 7.85 (br s, 2H), 7.40-7.20 (m, 5H), 7.00 (t, J=7.5 Hz, 1H)349.1
7 Morpholine75205-2078.10 (d, J=7.8 Hz, 1H), 7.80 (br s, 2H), 7.35 (t, J=7.8 Hz, 1H), 3.80 (t, J=4.5 Hz, 4H), 3.20 (t, J=4.5 Hz, 4H)343.1
8 N-Methylpiperazine72212-2148.08 (d, J=7.8 Hz, 1H), 7.78 (br s, 2H), 7.32 (t, J=7.8 Hz, 1H), 3.25 (t, J=5.0 Hz, 4H), 2.50 (t, J=5.0 Hz, 4H), 2.25 (s, 3H)356.2

Biological Context and Signaling Pathways

Quinazoline derivatives are well-established as inhibitors of various protein kinases involved in cancer cell proliferation and survival. The derivatives of this compound are designed to target key signaling pathways such as the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[1] Dysregulation of the EGFR pathway is a common feature in many cancers. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, metabolism, and survival.[2] Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that are frequently mutated or overactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. Quinazoline derivatives can be designed to target the ATP-binding pocket of PI3K isoforms.

PI3K_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth Inhibitor This compound Derivatives Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The synthetic protocols and data presented in these application notes provide a robust framework for the synthesis and characterization of novel this compound derivatives. The versatility of this scaffold, coupled with its potential to target critical oncogenic signaling pathways, makes it a valuable platform for the development of next-generation targeted therapies. Researchers and drug development professionals can utilize this information to expand their chemical libraries and accelerate the discovery of new and effective therapeutic agents.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 8-Bromo-2-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling reactions of 8-Bromo-2-chloroquinazolin-4-amine, a versatile scaffold for the synthesis of novel compounds in drug discovery and materials science. The selective functionalization at the C8 (bromo) and C2 (chloro) positions allows for the creation of diverse molecular architectures.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of two distinct halogen atoms on the this compound template offers the opportunity for sequential and regioselective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the C8 position. Subsequent coupling at the C2 position can then be achieved under more forcing conditions or by employing catalyst systems known to activate aryl chlorides. This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the C8 position.

Data Presentation

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)Toluene/EtOH/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2 eq)1,4-Dioxane/H₂O (3:1)901692
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3 eq)Toluene110888
44-Acetylphenylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃ (2.5 eq)THF/H₂O (5:1)801878

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkynePalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF65691
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF70885
31-OctynePd(OAc)₂ (2)CuI (4)PiperidineAcetonitrile801282
4Propargyl alcoholPdCl₂(MeCN)₂ (3)CuI (5)K₂CO₃ (2 eq)1,4-Dioxane901075

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5 eq)Toluene1001889
2AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2 eq)1,4-Dioxane1102476
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3 eq)t-BuOH901685
4IndolePd(OAc)₂ (2)BrettPhos (4)K₂CO₃ (2.5 eq)Toluene1002072

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene/EtOH/H₂O, 4:1:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-chloroquinazolin-4-amine.

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Amine base (e.g., Et₃N, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%) under an inert atmosphere.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the specified time (e.g., 6 hours).

  • After completion, cool the reaction to room temperature and filter off the solid salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired 8-alkynyl-2-chloroquinazolin-4-amine.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a ligand (e.g., BINAP, Xantphos) (1-3 mol% Pd)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk flask.

  • Add the anhydrous solvent (e.g., Toluene).

  • Add this compound (1.0 eq) and the amine (1.2 eq) to the flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18 hours).

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 8-amino-2-chloroquinazolin-4-amine derivative.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these protocols.

Suzuki_Miyaura_Coupling A Pd(0) Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X Complex B->C D Transmetalation C->D E Ar-Pd(II)-R Complex D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G H 8-Bromo-2-chloro- quinazolin-4-amine (Ar-X) H->B I Arylboronic Acid (R-B(OH)₂) + Base I->D

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-C≡CR² (Coupled Product) reductive_elimination->product substrate 8-Bromo-2-chloro- quinazolin-4-amine (R¹-X) substrate->oxidative_addition alkyne Terminal Alkyne (H-C≡CR²) + CuI cu_acetylide Cu-C≡CR² alkyne->cu_acetylide Base cu_acetylide->transmetalation

Catalytic cycle of the Sonogashira coupling reaction.

Buchwald_Hartwig_Amination start Start: Inert Atmosphere add_reagents Add Pd Source, Ligand, Base, and Solvent start->add_reagents add_substrates Add this compound and Amine add_reagents->add_substrates reaction Heat and Stir add_substrates->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification product Final Product: 8-Amino-2-chloroquinazolin-4-amine derivative purification->product

Experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Bromo-2-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key considerations for the Suzuki-Miyaura cross-coupling reaction of 8-Bromo-2-chloroquinazolin-4-amine. This versatile building block possesses two distinct halogen atoms, offering opportunities for selective functionalization to generate novel polysubstituted quinazoline derivatives, a scaffold of significant interest in medicinal chemistry.[1][2][3]

Introduction

The quinazoline core is a prominent feature in numerous biologically active compounds, including approved drugs for cancer treatment.[4][5] The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the quinazoline scaffold.[6][7][8][9] The presence of both a bromine and a chlorine atom on the quinazoline ring allows for potential regioselective couplings, as the reactivity of halogens in palladium-catalyzed reactions typically follows the order I > Br > OTf >> Cl.[3][10] However, the electronic properties of the heterocyclic ring can significantly influence this selectivity.[11][12]

Key Considerations for Regioselectivity

For dihalogenated quinazolines, the site of the initial Suzuki-Miyaura coupling is influenced by both the inherent reactivity of the carbon-halogen bond and the electronic environment of the quinazoline ring system.

  • General Reactivity Trend : Based on bond dissociation energies, the C-Br bond is generally more reactive than the C-Cl bond in Suzuki-Miyaura couplings.[2] This would suggest initial coupling at the C-8 position.

  • Influence of the Quinazoline Core : The nitrogen atoms in the quinazoline ring activate adjacent positions towards nucleophilic attack and can influence the oxidative addition step in the catalytic cycle. For some 2,6-dihaloquinazolines, selective coupling at the C-2 position has been observed, overriding the typical halide reactivity trend due to the high electrophilicity of this position.[11] In 2,4-dichloroquinazolines, the C-4 position is often reported to be the most reactive site.[5]

Given these competing factors for this compound, the reaction conditions, particularly the choice of catalyst, ligand, and base, can be crucial in directing the regioselectivity of the coupling. Careful optimization and analysis are recommended to achieve the desired isomer.

Experimental Protocols

The following protocols are generalized methods for performing Suzuki-Miyaura coupling reactions with this compound. Optimization of these conditions may be necessary for specific boronic acids and desired outcomes.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a standard starting point for the coupling reaction.

Materials:

  • This compound

  • Aryl- or Heteroaryl-boronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), the palladium catalyst (0.03 equivalents), and the base (2 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields.[4][13]

Materials:

  • Same as Protocol 1, with a microwave-safe reaction vessel.

Procedure:

  • In a microwave reaction vessel, combine this compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.02 equivalents), and the base (2 equivalents).

  • Add the solvent system (e.g., DMF/water).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 150-175 °C for 5-15 minutes.[4]

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and potential outcomes for Suzuki-Miyaura couplings on halogenated quinazolines, which can be adapted for this compound.

Table 1: Summary of Typical Suzuki-Miyaura Reaction Conditions for Halogenated Heterocycles

ParameterConditionNotesReference
Substrate Aryl/Heteroaryl HalideReactivity: I > Br > Cl[3]
Coupling Partner Aryl/Heteroaryl Boronic Acid or Ester1.1 - 2.0 equivalents[1]
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃1-10 mol%[11][14]
Ligand PPh₃, dppf, Buchwald ligandsOften pre-complexed with Palladium[12]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents[1][4]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFDegassed to remove oxygen[4][11]
Temperature Room Temperature to 120 °C (conventional)Higher temperatures for less reactive halides[4]
Temperature 100 - 180 °C (microwave)Shorter reaction times[4]
Reaction Time 2 - 24 hours (conventional)Monitored by TLC or LC-MS[1]
Reaction Time 5 - 30 minutes (microwave)Rapid optimization possible[4]

Table 2: Catalyst and Base Combinations for Suzuki-Miyaura Couplings

CatalystLigandBaseSolventTypical SubstratesReference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂OAryl Bromides[11]
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂OAryl Bromides, some Aryl Chlorides[1]
Pd₂(dba)₃XPhosK₃PO₄DioxaneAryl Chlorides[15]
Pd(OAc)₂SPhosCs₂CO₃TolueneSterically Hindered Couplings[16]

Visualizations

The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Start->Inert_Atmosphere 1. Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent 2. Heating Heat Reaction Mixture (Conventional or Microwave) Add_Solvent->Heating 3. Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring 4. Workup Aqueous Workup (Extraction) Monitoring->Workup 5. Purification Purify by Column Chromatography Workup->Purification 6. Product Isolated Product Purification->Product 7.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_complex R1-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition pd2_trans R1-Pd(II)Ln-R2 pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R1-R2 pd2_trans->r1r2 boronate R2-B(OR)3- boronate->pd2_trans r1x R1-X r1x->pd2_complex base Base base->boronate boronic_acid R2-B(OH)2 boronic_acid->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]

References

Application Notes and Protocols for the Functionalization of the C-8 Position of 2-Chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of the C-8 position of 2-chloroquinazolin-4-amine, a key scaffold in medicinal chemistry. The protocols described herein focus on two primary strategies: direct C-H functionalization and functionalization via an 8-halo intermediate. These methods enable the introduction of a variety of substituents, including aryl, alkenyl, and alkynyl groups, which are crucial for structure-activity relationship (SAR) studies in drug discovery.

Strategic Approaches to C-8 Functionalization

The selective functionalization of the C-8 position of the quinazoline core can be challenging. Two robust strategies are presented below, each with its own set of advantages.

G cluster_0 Overall Workflow cluster_A Strategy A: Directed C-H Functionalization cluster_B Strategy B: Functionalization via 8-Halo Intermediate start 2-Chloroquinazolin-4-amine A1 N-Oxide Formation start->A1 B1 C-8 Halogenation (e.g., Bromination) start->B1 A2 Transition Metal-Catalyzed C-H Activation (Rh, Pd) A1->A2 A3 Deoxygenation A2->A3 A_out C-8 Functionalized Product (Aryl, Alkenyl, Alkynyl) A3->A_out B2 8-Bromo-2-chloroquinazolin-4-amine B1->B2 B3 Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck) B2->B3 B_out C-8 Functionalized Product (Aryl, Alkenyl, Alkynyl) B3->B_out

Caption: Overall workflow for C-8 functionalization.

Strategy A: Directed C-H Functionalization via N-Oxide

This strategy leverages the nitrogen atom of the quinazoline ring by converting it to an N-oxide, which then acts as a directing group to guide a transition metal catalyst to the C-8 position for C-H activation.[1][2][3][4]

Catalytic Cycle for Rh(III)-Catalyzed C-H Activation

G cluster_0 Simplified Rh(III) Catalytic Cycle A [Rh(III)Cp*] Catalyst B Coordination with Quinazoline N-Oxide A->B Substrate C Cyclometalation (C-H Activation at C-8) B->C -HX D Coordination of Coupling Partner (e.g., Alkyne) C->D Partner E Migratory Insertion D->E F Reductive Elimination E->F F->A Regeneration G C-8 Functionalized Quinazoline N-Oxide F->G Product

Caption: Simplified Rh(III) catalytic cycle.

Data Presentation: C-8 Functionalization of Quinoline N-Oxides

The following data, derived from studies on quinoline N-oxides, serve as a strong predictive model for the functionalization of 2-chloroquinazolin-4-amine N-oxide.[1][2]

EntryCoupling PartnerCatalyst SystemSolventTemp (°C)Yield (%)
1Phenylacetylene[RhCpCl₂]₂/AgSbF₆DCERT92
21-Hexyne[RhCpCl₂]₂/AgSbF₆DCERT85
3Ethyl acrylate[RhCpCl₂]₂/AgSbF₆DCERT88
4Styrene[RhCpCl₂]₂/AgSbF₆DCERT75
5IodobenzenePd(OAc)₂/Ag₂CO₃Toluene12080
64-IodoanisolePd(OAc)₂/Ag₂CO₃Toluene12085

Note: Yields are based on reactions with quinoline N-oxide and may require optimization for the 2-chloroquinazolin-4-amine N-oxide substrate.

Experimental Protocols

Protocol A1: Synthesis of 2-Chloroquinazolin-4-amine N-Oxide

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroquinazolin-4-amine (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a DCM/methanol gradient).

Protocol A2: Rh(III)-Catalyzed C-8 Alkynylation [1]

  • Reaction Setup: To an oven-dried vial, add 2-chloroquinazolin-4-amine N-oxide (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE, 0.1 M) followed by the terminal alkyne (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Filter the reaction mixture through a pad of celite, washing with DCM.

  • Purification: Concentrate the filtrate and purify by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient).

Strategy B: Functionalization via an 8-Halo Intermediate

This classic and highly versatile strategy involves the initial halogenation of the C-8 position, followed by a palladium-catalyzed cross-coupling reaction to introduce the desired functionality.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G cluster_1 Simplified Pd(0) Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 8-Bromo-quinazoline PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ Base PdII_B Ar-Pd(II)-Ar' L₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Data Presentation: Cross-Coupling of Haloquinazolines

The following data are representative of typical palladium-catalyzed cross-coupling reactions on related haloquinazoline systems.[5][6][7]

EntryReaction TypeCoupling PartnerCatalyst SystemBaseSolventYield (%)
1Suzuki-MiyauraPhenylboronic acidPd(OAc)₂Na₂CO₃Acetone/H₂O95
2Suzuki-Miyaura4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O88
3SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF90
4SonogashiraTrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIi-Pr₂NHTHF85
5HeckStyrenePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile78

Note: Yields are based on reactions with various bromo- or iodo-quinazolines/quinazolinones and may require optimization for the this compound substrate.

Experimental Protocols

Protocol B1: Synthesis of this compound

Note: This protocol is adapted from the synthesis of related 8-bromo-quinazolinones.[8]

  • Starting Material: Begin with 2-amino-3-bromobenzoic acid.

  • Cyclization: React 2-amino-3-bromobenzoic acid with cyanogen bromide in a suitable solvent like acetic acid to form the 8-bromo-2-aminoquinazolin-4(3H)-one intermediate.

  • Chlorination: Treat the intermediate with excess phosphoryl chloride (POCl₃) at reflux to convert the 4-oxo group to a 4-chloro group and the 2-amino group to a 2-chloro group.

  • Selective Amination: Carefully react the resulting 8-bromo-2,4-dichloroquinazoline with ammonia (e.g., ammonia in dioxane) at low temperature. The C-4 position is more reactive and will undergo selective amination to yield this compound.

  • Purification: Purify the final product by recrystallization or column chromatography.

Protocol B2: Suzuki-Miyaura Cross-Coupling [5][9]

  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the vessel with argon or nitrogen.

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (4:1, 0.1 M).

  • Reaction: Heat the mixture to 80-100 °C for 4-12 hours (or use a microwave reactor at 120 °C for 30-60 minutes). Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol B3: Sonogashira Cross-Coupling [6][10]

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Purge the tube with argon.

  • Reagent/Solvent Addition: Add an anhydrous solvent such as THF or DMF (0.1 M), followed by a base like triethylamine (Et₃N, 2.5 eq) and the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature to 50 °C until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the mixture through celite, washing with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the C-8 alkynylated product.

Conclusion

The protocols outlined provide robust and versatile pathways for the functionalization of the C-8 position of 2-chloroquinazolin-4-amine. The directed C-H activation strategy offers an atom-economical approach, while the halogenation followed by cross-coupling provides a more traditional and highly adaptable route. These methodologies are invaluable for the synthesis of novel quinazoline derivatives, enabling extensive exploration of the chemical space around this privileged scaffold for the development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 8-Bromo-2-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for competitive binding to the ATP-binding site of various kinases, making it a versatile template for the design of targeted therapies. The strategic functionalization of the quinazoline ring is crucial for achieving high potency and selectivity. 8-Bromo-2-chloroquinazolin-4-amine is a key starting material that offers multiple points for diversification, enabling the synthesis of a wide array of kinase inhibitors targeting critical signaling pathways in cancer and other diseases.

The bromine atom at the C8-position serves as a versatile handle for introducing various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the solvent-exposed region of the kinase active site to enhance potency and modulate pharmacokinetic properties. The chlorine atom at the C2-position is susceptible to nucleophilic aromatic substitution, including the Buchwald-Hartwig amination, enabling the introduction of diverse amine functionalities that can form key hydrogen bond interactions within the hinge region of the kinase. The amino group at the C4-position is a crucial pharmacophoric element, often involved in essential hydrogen bonding interactions with the kinase hinge region.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, focusing on synthetic methodologies, and potential biological applications.

Synthetic Strategies and Methodologies

The synthesis of kinase inhibitors from this compound typically involves a two-step process:

  • Palladium-Catalyzed Cross-Coupling at the C8-Position: The Suzuki-Miyaura coupling is a widely used method to introduce aryl or heteroaryl substituents at the C8-position. This reaction involves the coupling of the 8-bromoquinazoline with a boronic acid or ester in the presence of a palladium catalyst and a base.

  • Nucleophilic Aromatic Substitution at the C2-Position: The 2-chloro group can be displaced by various amines through a Buchwald-Hartwig amination or a classical nucleophilic aromatic substitution. This step is crucial for installing moieties that interact with the hinge region of the target kinase.

A recent study has reported the synthesis of novel quinazoline derivatives from an 8-bromo-2-chloroquinazoline scaffold, highlighting the utility of this starting material in generating diverse chemical entities. While the primary biological evaluation in that study was for antibacterial activity, the synthesized scaffolds are highly relevant for kinase inhibitor design.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize 8-aryl-2-aminoquinazoline derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C8-Position

This protocol describes a general method for the synthesis of 8-aryl-2-chloroquinazolin-4-amine derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., thiophene-2-boronic acid, 1-methyl-1H-pyrazole-4-boronic acid, benzo[b]thiophen-2-ylboronic acid, phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-dioxane/water mixture or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-chloroquinazolin-4-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C2-Position

This protocol describes a general method for the synthesis of N2-substituted-8-arylquinazolin-2,4-diamine derivatives.

Materials:

  • 8-Aryl-2-chloroquinazolin-4-amine (from Protocol 1)

  • Amine (e.g., N¹-(4-(piperazin-1-yl)phenyl)acetamide)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos])

  • Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., anhydrous toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 8-aryl-2-chloroquinazolin-4-amine (1.0 eq.), the desired amine (1.1-1.5 eq.), palladium catalyst (0.02-0.05 eq.), ligand (0.04-0.1 eq.), and base (1.5-2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N2,8-disubstituted quinazolin-4-amine derivative.

Data Presentation

While specific quantitative kinase inhibition data for derivatives of this compound were not available in the searched literature, the following table summarizes the potential kinase targets for this class of compounds based on the broader quinazoline inhibitor literature.

Derivative ClassPotential Kinase TargetsRationale
8-Aryl/heteroaryl-2-(anilino)quinazolinesEGFR, VEGFR, Aurora KinasesThe 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting various tyrosine and serine/threonine kinases.[1][2] Modifications at the C8-position can enhance selectivity and potency.
8-Aryl/heteroaryl-2-(piperazinyl)quinazolinesVarious Tyrosine KinasesThe piperazine moiety is a common feature in many kinase inhibitors, often improving solubility and providing a vector for further functionalization.
8-Aryl/heteroaryl-2-(aminoalkyl)quinazolinesVarious KinasesShort aminoalkyl chains at the C2-position can introduce basic centers that may interact with acidic residues in the kinase active site.

Mandatory Visualizations

G cluster_0 Synthesis of 8-Aryl-2-aminoquinazoline Derivatives start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki intermediate 8-Aryl-2-chloroquinazolin-4-amine suzuki->intermediate buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) intermediate->buchwald product 8-Aryl-2-aminoquinazoline Derivative (Kinase Inhibitor Candidate) buchwald->product

A generalized synthetic workflow for kinase inhibitors.

EGFR_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Kinase Inhibitor Inhibitor->EGFR Inhibition

Simplified EGFR signaling pathway and point of inhibition.

Conclusion

This compound represents a highly versatile and valuable starting material for the synthesis of novel kinase inhibitors. The presence of two distinct and reactive sites—the C8-bromo and C2-chloro positions—allows for a systematic and combinatorial approach to library synthesis. By employing robust and well-established methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can efficiently generate a diverse range of compounds for screening against various kinase targets. Although specific kinase inhibition data for derivatives of this particular starting material were not found in the public domain during the literature search, the quinazoline scaffold is a proven pharmacophore in numerous FDA-approved kinase inhibitors. Therefore, derivatives of this compound hold significant promise for the discovery and development of new targeted therapies for cancer and other diseases driven by aberrant kinase activity. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

Disclaimer: The experimental protocols provided are representative examples based on general procedures for similar chemical transformations. The specific reaction conditions for the synthesis of the named compounds from the primary literature source could not be retrieved. Researchers should optimize these protocols for their specific substrates and exercise appropriate safety precautions in the laboratory.

References

Application Notes: Design and Synthesis of EGFR Inhibitors from 8-Bromo-2-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[1][2] Quinazoline-based molecules have emerged as a highly successful scaffold for the development of potent and selective EGFR tyrosine kinase inhibitors (TKIs).[2][3] Well-known drugs like gefitinib and erlotinib feature a 4-anilinoquinazoline core, which effectively competes with ATP in the kinase domain of EGFR.[4]

This document provides detailed protocols and application notes for the rational design and synthesis of novel EGFR inhibitors using 8-Bromo-2-chloroquinazolin-4-amine as a versatile starting scaffold. The bromine atom at the C8 position serves as a synthetic handle for further structural modifications via cross-coupling reactions, allowing for the exploration of novel chemical space and structure-activity relationships (SAR).

EGFR Signaling Pathway and Inhibition

Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This event triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are crucial for cell proliferation and survival. EGFR inhibitors block this process by binding to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR Dimer EGF->EGFR Binding & Dimerization ADP ADP EGFR->ADP RAS RAS EGFR->RAS Autophosphorylation (P) PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation MAPK Pathway AKT AKT PI3K->AKT AKT->Proliferation PI3K/AKT Pathway

Caption: Simplified EGFR signaling pathway and mechanism of quinazoline inhibitors.

Design Strategy and Structure-Activity Relationship (SAR)

The design of potent 4-anilinoquinazoline inhibitors relies on understanding the key interactions within the EGFR ATP-binding site.

  • Quinazoline Scaffold : The nitrogen atoms at positions N1 and N3 of the quinazoline ring are critical, forming hydrogen bonds with the backbone of Met793 and a water-mediated bridge to Thr854 in the hinge region of the kinase domain.[3][4]

  • 4-Anilino Moiety : This group projects into a hydrophobic pocket. Substituents on the aniline ring can significantly modulate potency. Typically, small, meta-substituents are favored.

  • C6 and C7 Positions : These positions are solvent-exposed, and introducing small, electron-donating groups like methoxy (-OCH3) can enhance binding affinity.[3]

  • C8 Position : The bromo-substituent on the starting material can be used to explore SAR. It can be kept to study electronic/steric effects or replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse functionalities.[5]

Caption: Structure-Activity Relationship (SAR) summary for quinazoline inhibitors.

Experimental Protocols

General Synthetic Protocol: Nucleophilic Aromatic Substitution

The core synthetic step is the nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the C4 position of the quinazoline ring is displaced by a substituted aniline.

Synthesis_Workflow start 8-Bromo-2,4-dichloroquinazoline (Precursor) product Target Compound: 8-Bromo-2-chloro-N-(R-phenyl) quinazolin-4-amine start->product aniline Substituted Aniline (R-Ph-NH2) aniline->product reagents Solvent (e.g., Isopropanol) Heat (Reflux) reagents->product SNAr Reaction purify Purification (Recrystallization or Chromatography) product->purify final Final Inhibitor purify->final

Caption: General workflow for the synthesis of 4-anilinoquinazoline inhibitors.

Materials:

  • 8-Bromo-2,4-dichloroquinazoline (or similar activated precursor)

  • Substituted aniline (e.g., 3-ethynyl-aniline, m-anisidine)

  • Isopropanol (or n-butanol, acetonitrile)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • TLC plates (silica gel)

  • Purification system (recrystallization solvents or column chromatography setup)

Procedure:

  • To a solution of 8-Bromo-2,4-dichloroquinazoline (1.0 eq) in isopropanol (10-15 mL per mmol), add the selected substituted aniline (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 85-90°C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. A precipitate of the hydrochloride salt of the product may form.

  • Collect the solid by filtration, wash with cold isopropanol, and then diethyl ether.

  • If necessary, neutralize the salt with a mild base (e.g., saturated NaHCO₃ solution) and extract the free base with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by silica gel column chromatography to yield the pure target compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biochemical Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified EGFR protein by quantifying the amount of ADP produced.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP solution

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation : Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup :

    • Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Data Analysis : Convert luminescence readings to percent inhibition relative to vehicle controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration required for 50% inhibition).

Cell-Based Protocol: Antiproliferative Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on EGFR signaling.

Materials:

  • EGFR-dependent cancer cell line (e.g., A549, H1975)[6]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well clear, flat-bottom plates

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding : Harvest and count cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare a serial dilution of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle (final DMSO concentration <0.5%).

  • Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay :

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Plot the inhibition percentage against the logarithm of compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

Quantitative results from the biochemical and cellular assays should be summarized in a clear, tabular format to facilitate direct comparison of compound potency and selectivity.

Table 1: Biochemical Inhibitory Activity of Synthesized Compounds against EGFR Kinase

Compound ID R-Group (on Aniline) EGFR WT IC₅₀ (nM) EGFR Mutant (e.g., T790M) IC₅₀ (nM)
Ref-1 Erlotinib 2.5 ± 0.3 450 ± 25
XYZ-01 3-ethynyl Data Data
XYZ-02 3-methoxy Data Data

| XYZ-03 | 4-fluoro-3-chloro | Data | Data |

Table 2: Antiproliferative Activity of Synthesized Compounds in Cancer Cell Lines | Compound ID | A549 (EGFR WT) GI₅₀ (µM) | H1975 (EGFR L858R/T790M) GI₅₀ (µM) | | :---------- | :----------------------- | :---------------------------------- | | Ref-1 | Erlotinib | 1.8 ± 0.2 | >10 | | XYZ-01 | Data | Data | | XYZ-02 | Data | Data | | XYZ-03 | Data | Data |

References

Application Notes and Protocols for the Development of Antibacterial Agents from Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of quinazoline-based compounds as potential antibacterial agents. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[1][2][3] This document outlines key synthetic strategies, protocols for antimicrobial screening, and presents a summary of the antibacterial activity of selected quinazoline derivatives.

Synthetic Protocols for Antibacterial Quinazoline Derivatives

The synthesis of quinazoline and its derivatives can be achieved through various chemical reactions. A common and effective method involves the initial synthesis of a benzoxazinone intermediate from anthranilic acid, followed by its reaction with an appropriate amine to yield the desired quinazoline derivative.[2][4][5]

General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

This protocol describes a widely used method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, which often exhibit significant antibacterial activity.[4][5]

Protocol 1: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

Step 1: Synthesis of N-Acyl Anthranilic Acid

  • Dissolve anthranilic acid in a suitable solvent (e.g., pyridine).

  • Slowly add the desired acyl chloride to the solution with stirring at room temperature.

  • Continue stirring for 30 minutes.

  • Filter the reaction mixture and wash the precipitate with distilled water and petroleum ether to remove traces of pyridine.

  • Dry the resulting N-acyl anthranilic acid.

Step 2: Synthesis of 2-Substituted-3,1-benzoxazin-4-one

  • Reflux the N-acyl anthranilic acid with excess acetic anhydride for 4-6 hours.

  • Remove the excess acetic anhydride by distillation under reduced pressure.

  • The resulting residue, the 2-substituted-3,1-benzoxazin-4-one, can often be used in the next step without further purification.

Step 3: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinone

  • Dissolve the 2-substituted-3,1-benzoxazin-4-one in a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Add the desired primary amine to the solution.

  • Reflux the reaction mixture for 6-8 hours.[3]

  • After cooling, pour the reaction mixture onto ice to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.

G cluster_0 Synthesis of N-Acyl Anthranilic Acid cluster_1 Synthesis of Benzoxazinone cluster_2 Synthesis of Quinazolinone Anthranilic Acid Anthranilic Acid Reaction Mixture 1 Stirring at RT Anthranilic Acid->Reaction Mixture 1 Dissolve Acyl Chloride Acyl Chloride Acyl Chloride->Reaction Mixture 1 Add Pyridine Pyridine Pyridine->Reaction Mixture 1 N-Acyl Anthranilic Acid N-Acyl Anthranilic Acid Reaction Mixture 2 4-6 hours N-Acyl Anthranilic Acid->Reaction Mixture 2 Reflux Reaction Mixture 1->N-Acyl Anthranilic Acid Filter & Dry Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture 2 Benzoxazinone Benzoxazinone Reaction Mixture 3 Reflux 6-8h Benzoxazinone->Reaction Mixture 3 Dissolve Reaction Mixture 2->Benzoxazinone Distill Primary Amine Primary Amine Primary Amine->Reaction Mixture 3 Add Solvent Solvent Solvent->Reaction Mixture 3 Quinazolinone Quinazolinone Reaction Mixture 3->Quinazolinone Precipitate & Recrystallize

Synthetic workflow for 2,3-disubstituted-4(3H)-quinazolinones.

Synthesis of Quinazoline-based Schiff Bases

Schiff bases derived from quinazolines are another class of compounds that have demonstrated significant antibacterial properties.[6] The synthesis generally involves the condensation of a 3-amino-quinazolinone derivative with a suitable aldehyde.

Protocol 2: Synthesis of 3-(Benzylideneamino)-2-substituted-quinazolin-4(3H)-ones

  • Prepare an equimolar solution of the 3-amino-2-substituted-quinazolin-4(3H)-one and the desired aromatic aldehyde in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture overnight.

  • Evaporate the ethanol, and wash the residue with distilled water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and evaporate the solvent to obtain the crude Schiff base.

  • Purify the product by column chromatography.[6]

Protocols for Antibacterial Activity Screening

The evaluation of the antibacterial activity of newly synthesized quinazoline derivatives is a critical step in the drug discovery process. The following protocols describe standard methods for determining the antimicrobial efficacy of these compounds.

Agar Well Diffusion Method

This method is a widely used preliminary screening technique to assess the antibacterial activity of compounds.

Protocol 3: Agar Well Diffusion Assay

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.

  • Controls: Use a negative control (solvent alone) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

G Start Start Prepare MHA Plates Prepare MHA Plates Start->Prepare MHA Plates Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare MHA Plates->Prepare Bacterial Inoculum Inoculate Plates Inoculate Plates Prepare Bacterial Inoculum->Inoculate Plates Create Wells Create Wells Inoculate Plates->Create Wells Add Test Compounds & Controls Add Test Compounds & Controls Create Wells->Add Test Compounds & Controls Incubate Plates Incubate Plates Add Test Compounds & Controls->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition End End Measure Zones of Inhibition->End

Workflow for the Agar Well Diffusion Assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a quantitative assay used to determine the MIC.[7][8]

Protocol 4: Broth Microdilution Assay

  • Preparation of Materials:

    • Test Compounds: Prepare stock solutions of the quinazoline derivatives in a suitable solvent (e.g., DMSO).

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

    • Microorganism: Prepare a fresh culture of the test bacterium.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Microtiter Plate Preparation:

    • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except for the sterility control).

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.[8]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Antibacterial Activity of Selected Quinazoline Derivatives

The antibacterial activity of quinazoline derivatives is influenced by the nature and position of substituents on the quinazoline ring.[2][3] Structure-activity relationship (SAR) studies have shown that substitutions at the 2, 3, 6, and 8 positions can significantly impact antimicrobial efficacy.[2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinazoline Derivatives against various bacterial strains.

Compound IDR1R2ArTest OrganismMIC (µg/mL)Reference
1 HH4-chlorophenylStaphylococcus aureus0.5[6]
2 HH4-methoxyphenylStaphylococcus aureus2.5[6]
3 HH4-nitrophenylBacillus subtilis0.5[6]
4 HH3,4,5-trimethoxyphenylPseudomonas aeruginosa0.15[6]
5 BrH4-bromophenylEscherichia coli128[7]
6 HH4-fluorophenylEscherichia coli128[7]

Table 2: Zone of Inhibition of Selected Quinazoline Derivatives against various bacterial strains.

Compound IDR GroupTest OrganismConcentration (µg/mL)Zone of Inhibition (mm)Reference
A-1 BenzaldehydeStaphylococcus aureus5018[3]
A-1 BenzaldehydeStreptococcus pyogenes5017[3]
A-2 m-chlorobenzaldehydeEscherichia coli5020[3]
A-4 p-methoxybenzaldehydePseudomonas aeruginosa5022[3]

Mechanism of Action

The antibacterial mechanism of action for many quinazoline derivatives is still under investigation, but some studies suggest that they may act by inhibiting essential bacterial enzymes. For instance, some quinazolin-4(3H)-one derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] This inhibition disrupts normal cellular processes, leading to bacterial cell death.

G Quinazolinone Derivative Quinazolinone Derivative Inhibition Inhibition Quinazolinone Derivative->Inhibition DNA Gyrase DNA Gyrase DNA Gyrase->Inhibition DNA Replication DNA Replication Inhibition->DNA Replication Blocks Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Leads to

Proposed mechanism of action for some quinazolinone derivatives.

Conclusion

The quinazoline scaffold represents a promising framework for the development of novel antibacterial agents. The synthetic versatility of this heterocyclic system allows for the generation of diverse libraries of compounds with a wide range of antibacterial activities. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate new quinazoline derivatives in the ongoing search for effective treatments against bacterial infections. Further research into the structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation quinazoline-based antibiotics.

References

Application Notes and Protocols for the Purification of Substituted Quinazolinamine Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted quinazolinamines are a critical class of heterocyclic compounds in medicinal chemistry and drug development, forming the core scaffold of numerous targeted therapies, including several kinase inhibitors. Their synthesis often yields complex mixtures containing the desired product, unreacted starting materials, isomers, and other byproducts. Effective purification is paramount to obtaining high-purity compounds for accurate biological evaluation, ensuring reproducibility of results and meeting stringent regulatory standards. Column chromatography, including flash chromatography and preparative high-performance liquid chromatography (HPLC), is a versatile and widely used technique for the purification of these compounds.[1][2][3]

This document provides detailed application notes and protocols for the purification of substituted quinazolinamine products using column chromatography, tailored for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Flash Chromatography Purification of a Substituted Quinazolinamine [3]

ParameterCondition 1Condition 2
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate (2:1, v/v)Dichloromethane/Methanol (95:5, v/v)
Elution Type IsocraticGradient (0-10% Methanol)
Crude Sample Load 500 mg500 mg
Yield of Pure Product 380 mg (76%)410 mg (82%)
Purity (by HPLC) >98%>99%
Product Rf 0.35 (in 2:1 Hexane/EtOAc)0.40 (in 95:5 DCM/MeOH)

Table 2: Preparative HPLC Purification of a Substituted Quinazolinamine [2][4]

ParameterMethod A (Reverse-Phase)Method B (Reverse-Phase)
Stationary Phase C18 Silica (10 µm)C18 Silica (5 µm)
Column Dimensions 50 x 250 mm21.2 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 4.0)
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 20-80% B over 30 minutes30-70% B over 25 minutes
Flow Rate 20 mL/min15 mL/min
Injection Volume 2 mL (10 mg/mL in DMSO)1.5 mL (5 mg/mL in Mobile Phase)
Retention Time 18.5 minutes15.2 minutes
Purity (by analytical HPLC) >99.5%>99.8%

Experimental Protocols

General Workflow for Quinazolinamine Purification

The purification strategy for substituted quinazolinamines typically involves a multi-step approach to achieve high purity. The general workflow is outlined below.

Quinazolinamine Purification Workflow crude Crude Reaction Mixture tlc TLC Analysis for Method Development crude->tlc Initial Assessment flash_chrom Flash Column Chromatography (Silica Gel) tlc->flash_chrom Develop Solvent System purity_analysis Purity Analysis (Analytical HPLC, NMR, MS) flash_chrom->purity_analysis Primary Purification recrystallization Recrystallization recrystallization->purity_analysis prep_hplc Preparative HPLC (Reverse-Phase) prep_hplc->purity_analysis purity_analysis->recrystallization If Crystalline Solid purity_analysis->prep_hplc For Highest Purity (>99%) pure_product Pure Substituted Quinazolinamine purity_analysis->pure_product >95% Purity

Caption: A generalized workflow for the purification of substituted quinazolinamine products.

Protocol for Flash Column Chromatography (Normal-Phase)

This protocol is suitable for the initial purification of moderately polar substituted quinazolinamines from a crude reaction mixture.[3]

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Fraction collection tubes

Procedure:

  • Solvent System Selection: Develop a suitable solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or a hexane-rich mixture).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disruption.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • If using gradient elution, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate in hexane).

    • Collect fractions and monitor the separation by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum.

Protocol for Preparative HPLC (Reverse-Phase)

This protocol is designed for the final purification of substituted quinazolinamines to achieve very high purity (>99%).[2]

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Water (HPLC grade)

  • Acetonitrile or Methanol (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (optional, for peak shape improvement)

  • 0.45 µm syringe filters

  • Lyophilizer or rotary evaporator

Procedure:

  • Method Development: An analytical HPLC method should first be developed to achieve good separation of the target compound from its impurities. This method is then scaled up for preparative purification.

  • Sample Preparation:

    • Dissolve the partially purified or crude product in the mobile phase or a compatible solvent (e.g., DMSO, methanol).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Separation:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 80% water with 0.1% formic acid / 20% acetonitrile with 0.1% formic acid).

    • Inject the filtered sample onto the column.

    • Run the gradient method developed in the analytical stage, scaled for the preparative column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or the λmax of the compound).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the target compound.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Analyze the purity of the combined fractions using analytical HPLC.

    • Remove the organic solvent (acetonitrile or methanol) by rotary evaporation.

    • Freeze the remaining aqueous solution and lyophilize to obtain the final high-purity product.

Signaling Pathway

Many substituted quinazolinamines are designed as inhibitors of protein kinases involved in cell signaling pathways that are often dysregulated in cancer. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which subsequently activates downstream pathways like the PI3K/Akt pathway.

EGFR-PI3K-Akt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinazolinamine Substituted Quinazolinamine (Inhibitor) Quinazolinamine->EGFR Inhibits ATP Binding Site

Caption: EGFR signaling cascade leading to the activation of the PI3K/Akt pathway, a common target for substituted quinazolinamine inhibitors.

Conclusion

The purification of substituted quinazolinamine products is a critical step in drug discovery and development. Column chromatography, in the form of flash chromatography and preparative HPLC, offers robust and scalable methods for obtaining high-purity compounds. The choice of stationary phase, mobile phase, and elution technique should be tailored to the specific properties of the target molecule and its impurities. The protocols and data presented herein provide a comprehensive guide for researchers to develop effective purification strategies for this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of 8-Bromo-2-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 8-Bromo-2-chloroquinazolin-4-amine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my cross-coupling reaction with this compound. What are the common causes?

A1: Low yields in cross-coupling reactions involving this compound can stem from several factors. The electronic nature of the quinazoline ring and the presence of multiple functional groups can influence reactivity. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For Suzuki-Miyaura reactions, ligands like SPhos and XPhos are often effective. In Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are generally preferred to facilitate the catalytic cycle.[1]

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases are often required. For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are frequently used.[1]

  • Solvent and Temperature: The solvent must be appropriate for the specific reaction and capable of dissolving the reactants. Common solvents include toluene, dioxane, DMF, and THF, sometimes with water as a co-solvent.[1] Reaction temperature is also a critical parameter that often requires optimization.

  • Substrate Quality: Ensure the purity of your this compound, as impurities can poison the catalyst.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. It is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Q2: Which position on this compound is more reactive for palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. Therefore, the C-Br bond at the 8-position is expected to be more reactive than the C-Cl bond at the 2-position. This allows for selective functionalization at the 8-position while leaving the 2-chloro group intact for potential subsequent transformations.

Q3: What are some common side reactions to be aware of?

A3: Several side reactions can occur, leading to reduced yields of the desired product. These include:

  • Hydrodehalogenation: The replacement of the bromine or chlorine atom with a hydrogen atom. This can be minimized by optimizing the reaction conditions, particularly the choice of base and ligand.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. This can often be suppressed by ensuring an inert atmosphere and using the correct stoichiometry.

  • Protodeboronation: In Suzuki reactions, the cleavage of the C-B bond of the boronic acid, especially with electron-rich or heteroaromatic boronic acids. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.

Q4: What is the general solubility of this compound?

A4: Based on data for the related compound 8-Bromoquinazolin-4-amine, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] The solubility in other common reaction solvents like toluene, dioxane, and THF should be determined experimentally for optimal reaction concentration.

Troubleshooting Guides

Guide 1: Optimizing Suzuki-Miyaura Coupling Reactions

Problem: Low Yield of 8-Aryl-2-chloroquinazolin-4-amine

Potential Cause Suggested Solution
Ineffective Catalyst/Ligand System Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos).
Inappropriate Base Test a range of bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, and Na₂CO₃. The choice of base can be solvent-dependent.[3]
Poor Solvent Choice Try different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, DMF). Ensure all reactants are soluble at the reaction temperature.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Many Suzuki reactions require heating (80-120 °C).
Oxygen Contamination Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen).
Boronic Acid Decomposition Use a slight excess (1.1-1.5 equivalents) of the boronic acid or consider using the corresponding pinacol ester.
Guide 2: Optimizing Buchwald-Hartwig Amination

Problem: Low Yield of 8-Amino-2-chloroquinazolin-4-amine Derivatives

Potential Cause Suggested Solution
Suboptimal Ligand Screen bulky, electron-rich phosphine ligands such as BrettPhos, XPhos, or RuPhos. The optimal ligand is often substrate-specific.
Incorrect Base Strength Use a strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄. Ensure the base is anhydrous.[1]
Solvent Effects Toluene, dioxane, and THF are commonly used. The choice of solvent can significantly impact the reaction rate.
Low Reaction Temperature Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C).
Catalyst Inhibition The amine substrate or product can sometimes inhibit the catalyst. Adjusting the stoichiometry or using a different ligand may help.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Data Presentation

The following tables provide representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous bromo-substituted heterocyclic systems. These can serve as a starting point for optimizing your reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryCatalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10016~90
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane10012~85
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O9024~80

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryCatalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10018>95[4]
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1102485-95[4]
3Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)1,4-Dioxane1001690[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.

  • Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Troubleshooting start Low Yield in Suzuki Reaction catalyst Check Catalyst and Ligand start->catalyst base Optimize Base catalyst->base success Improved Yield catalyst->success Issue Resolved solvent Screen Solvents base->solvent base->success Issue Resolved temperature Adjust Temperature solvent->temperature solvent->success Issue Resolved atmosphere Ensure Inert Atmosphere temperature->atmosphere temperature->success Issue Resolved atmosphere->success Optimization Successful Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition + Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex ligand_exchange Ligand Exchange (R₂NH) pd_complex->ligand_exchange + R₂NH amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation + Base amido_complex Ar-Pd(II)(NR₂)L₂ deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

References

Technical Support Center: Palladium-Catalyzed Amination of Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the palladium-catalyzed amination of quinazolines, a crucial transformation in medicinal chemistry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the palladium-catalyzed amination of haloquinazolines.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may be deactivated by oxygen.[1]- Use a high-purity palladium precatalyst. - Consider using a pre-activated Pd(0) source. - Thoroughly degas the solvent and reaction mixture to remove oxygen.[1]
Inappropriate Ligand: The phosphine ligand may not be suitable for the specific quinazoline substrate and amine coupling partner. Bulky and electron-rich phosphine ligands are often preferred.[1]- Screen a panel of bulky, electron-rich phosphine ligands such as Xantphos, BrettPhos, or DavePhos.[1]
Incorrect Base: The strength and solubility of the base are critical. A weak base may not be sufficient, especially with less reactive aryl chlorides.[1]- For chloroquinazolines, consider switching to a stronger base like sodium tert-butoxide (NaOtBu).[1] - Ensure the base is anhydrous and of high purity.[1]
Low Reaction Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed efficiently.[1]- Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1]
Significant Side Product Formation Hydrodehalogenation: Reduction of the carbon-halogen bond is a common side reaction, particularly with electron-poor aryl halides.[1] This can be exacerbated by the presence of water.[1]- Use strictly anhydrous reagents and solvents.[1] - Consider a different ligand or a lower reaction temperature.[1]
Homocoupling of Aryl Halide: The formation of a biaryl species from the starting quinazoline halide can occur, especially in the presence of oxygen.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use properly degassed solvents.
Reaction Stalls Before Completion Catalyst Decomposition: The catalyst may not be stable for the entire duration of the reaction under the applied conditions.- Consider a higher catalyst loading or using a more robust precatalyst.[1]
Product Inhibition: The aminated quinazoline product may coordinate to the palladium center, inhibiting further catalytic activity.[1]- Try a different solvent to improve the solubility of the product and minimize inhibition.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the palladium-catalyzed amination of quinazolines?

The most prevalent side reaction is hydrodehalogenation, where the halogen atom on the quinazoline ring is replaced by a hydrogen atom.[1] Another common, though typically less significant, side reaction is the homocoupling of the haloquinazoline to form a biquinazoline species.

Q2: How does hydrodehalogenation occur in the catalytic cycle?

Hydrodehalogenation can occur via β-hydride elimination from a palladium-amide intermediate, which then leads to the formation of a palladium-hydride species. This palladium-hydride can then react with the haloquinazoline in a competing pathway to the desired amination, resulting in the reduced quinazoline and regenerating the palladium(II) halide.

Q3: What is the role of the ligand in minimizing side reactions?

The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the desired reductive elimination step to form the C-N bond over competing side reactions.[1] Ligands like Xantphos and DavePhos have shown good efficacy in the amination of various aryl halides.[1]

Q4: Can the choice of base influence the formation of side products?

Yes, the base plays a crucial role. While a strong base like NaOtBu is often necessary for the amination of less reactive chloroquinazolines, its high reactivity can sometimes promote side reactions.[1] The purity and anhydrous nature of the base are also critical to prevent catalyst deactivation and unwanted side reactions.[1]

Q5: Are there any specific considerations for the amination of 2-chloroquinazolines?

2-chloroquinazolines are generally less reactive than their bromo or iodo counterparts, often requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, and more specialized ligands) to achieve good yields.[1] This can also increase the propensity for side reactions like hydrodehalogenation.

Quantitative Data on Reaction Conditions

The following table provides illustrative data on how reaction parameters can influence the yield of the desired aminated product versus the hydrodehalogenation side product in a typical palladium-catalyzed amination of a haloaromatic substrate.

Entry Ligand Base Solvent Temp (°C) Desired Product Yield (%) Hydrodehalogenation (%)
1Tri-tert-butylphosphineCs₂CO₃Toluene807515
2XantphosNaOtBuDioxane100925
3DavePhosK₃PO₄Toluene1008510
4XantphosNaOtBuDioxane (not anhydrous)1006035
5XantphosNaOtBuDioxane80888

This data is illustrative and compiled from general knowledge of Buchwald-Hartwig amination reactions. Actual yields will vary depending on the specific quinazoline substrate and amine.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of a 2-Chloroquinazoline with an Aniline Derivative: [1]

  • To a screw-cap vial equipped with a magnetic stir bar, add the 2-chloroquinazoline (1.0 equiv.), the aniline derivative (1.2 equiv.), the phosphine ligand (e.g., Xantphos, 0.1 equiv.), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv.).

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the base (e.g., NaOtBu, 2.0 equiv.) and anhydrous solvent (e.g., dioxane) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl L_nPd(II)(Aryl)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord Amine PdII_Amine [L_nPd(II)(Aryl)(Amine)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amide L_nPd(II)(Aryl)(Amide) Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regenerated Catalyst Product Aryl-Amine (Desired Product) RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Side_Reaction_Pathways PdII_Amide L_nPd(II)(Quinazoline)(Amide) RedElim Reductive Elimination PdII_Amide->RedElim Desired Pathway Beta_Hydride β-Hydride Elimination PdII_Amide->Beta_Hydride Side Reaction Desired_Product Aminated Quinazoline RedElim->Desired_Product Pd_Hydride L_nPd(II)(Quinazoline)(H) Beta_Hydride->Pd_Hydride Hydrodehalogenation Hydrodehalogenation Product (Quinazoline) Pd_Hydride->Hydrodehalogenation + Quinazoline-X

Caption: Competing pathways leading to desired product vs. side reaction.

Troubleshooting_Workflow Start Experiment Start: Palladium-Catalyzed Amination of Quinazoline Check_Yield Low Yield or No Reaction? Start->Check_Yield Check_Side_Products Significant Side Products? Check_Yield->Check_Side_Products No Troubleshoot_Yield Troubleshoot Low Yield: - Check Catalyst Activity - Screen Ligands - Change Base - Increase Temperature Check_Yield->Troubleshoot_Yield Yes Troubleshoot_Side_Products Troubleshoot Side Products: - Ensure Anhydrous Conditions - Optimize Ligand/Temperature - Ensure Inert Atmosphere Check_Side_Products->Troubleshoot_Side_Products Yes Successful_Reaction Successful Reaction: High Yield of Desired Product Check_Side_Products->Successful_Reaction No Troubleshoot_Yield->Start Re-run Experiment Troubleshoot_Side_Products->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: C-N Cross-Coupling with 2-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for catalyst selection and optimization in C-N cross-coupling reactions involving 2-chloroquinazolines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

1. Q: Why am I observing low or no product formation?

A: Low yields in the C-N cross-coupling of 2-chloroquinazolines can result from several factors, primarily because aryl chlorides are less reactive than corresponding bromides or iodides, necessitating carefully optimized conditions.[1] Common causes include:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst. Oxygen can deactivate the catalyst; therefore, thorough degassing of the solvent and reaction mixture is critical.[1] Consider using a pre-activated Pd(0) source or a more advanced generation precatalyst (e.g., G3 or G4 precatalysts) which activate more readily.[2]

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific 2-chloroquinazoline substrate and amine coupling partner. The optimal ligand is often substrate-specific.[1]

  • Incorrect Base: The strength and type of base are crucial. If a weak base is used with an aryl chloride, the reaction may not proceed efficiently. Ensure the base is anhydrous and of high purity.[1]

  • Low Reaction Temperature: Buchwald-Hartwig aminations with aryl chlorides typically require elevated temperatures, often between 80-110 °C, to proceed at a reasonable rate.

Troubleshooting Steps:

  • Catalyst: Ensure you are using a high-purity palladium precatalyst. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and use properly degassed solvents.[2]

  • Ligand Screening: Screen a panel of bulky, electron-rich phosphine ligands such as Xantphos, BrettPhos, or BINAP.[1]

  • Base Selection: If using a weaker base like K₂CO₃ or Cs₂CO₃ with minimal success, consider switching to a stronger base such as NaOtBu or LHMDS, provided your substrate is stable under these conditions.

  • Temperature Optimization: Gradually increase the reaction temperature in increments of 10 °C.

2. Q: My reaction is producing significant side products, such as the hydrodehalogenated quinazoline. What can I do?

A: The formation of side products, particularly hydrodehalogenation (replacement of chlorine with hydrogen), is a known issue. This can be more prevalent with electron-poor aryl halides.[1] Another potential side reaction is competitive hydrolysis, especially if your quinazoline has other reactive sites.[3]

Troubleshooting Steps:

  • Modify Catalyst/Ligand: The choice of ligand can influence the rate of reductive elimination versus side reactions like β-hydride elimination which can lead to hydrodehalogenation.[4] Using a ligand that promotes a faster reductive elimination can minimize this side product.

  • Control Reaction Conditions: Ensure the reaction is run under strictly anhydrous conditions to prevent hydrolysis.

  • Check Amine Purity: Impurities in the amine coupling partner can sometimes contribute to side reactions.

3. Q: The reaction works, but the results are not reproducible. What are the likely causes?

A: Poor reproducibility in cross-coupling reactions often points to sensitivity to trace impurities or atmospheric conditions.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure a consistent and robust inert atmosphere protocol. The most reliable method is to evacuate the vessel and backfill with inert gas, repeating this cycle three times.[2]

  • Reagent Quality: Use high-purity, anhydrous solvents and bases. The quality of the base, particularly NaOtBu, can vary between suppliers and batches.[5]

  • Mixing: Ensure vigorous stirring, especially if the reaction mixture is biphasic.[2]

  • Consistent Setup: Use the same procedure for setting up the reaction every time, from reagent addition order to degassing technique.

Frequently Asked Questions (FAQs)

1. Q: What is the best catalyst system for coupling an amine with a 2-chloroquinazoline?

A: The Buchwald-Hartwig amination using a palladium catalyst is the most widely reported and versatile method for this transformation.[4][6] While copper-catalyzed Ullmann-type couplings exist, they often require harsher conditions.[7][8] An effective palladium-based system typically consists of:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[1] More advanced, air-stable precatalysts like G3-palladacycles can offer improved reliability.[2]

  • Ligand: A bulky, electron-rich phosphine ligand is essential for activating the C-Cl bond. Xantphos, BINAP, and various biaryl phosphines (e.g., BrettPhos) are excellent candidates to screen.[1][9]

  • Base: A strong, non-nucleophilic base is required. Cs₂CO₃ is a common choice, but stronger bases like NaOtBu or K₃PO₄ are often necessary for challenging couplings.[1]

2. Q: How does the reactivity of the 2-position on the quinazoline ring compare to other positions?

A: In polyhalogenated quinazolines, such as 2,4-dichloroquinazoline, the C-4 position is generally more electrophilic and thus more reactive towards nucleophilic substitution or cross-coupling than the C-2 position.[3] This allows for sequential, regioselective functionalization. If you wish to react specifically at the C-2 position of a 2,4-dichloroquinazoline, the C-4 position may need to be reacted first or temporarily blocked.[3]

3. Q: What are the recommended reaction conditions (solvent, temperature)?

A: Typical conditions involve heating the reaction mixture at temperatures between 80-110 °C.[1] Aprotic solvents are generally used, with toluene and dioxane being common and effective choices.[1] The optimal temperature and solvent should be determined empirically for each specific substrate combination.

Quantitative Data on Reaction Conditions

The following table summarizes the yields for the Buchwald-Hartwig amination of a 2-chloroquinazoline with an aniline derivative under various conditions, demonstrating the impact of catalyst, ligand, base, and solvent selection.

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃Toluene1102050[1]
2Pd₂(dba)₃XantphosK₃PO₄Toluene1102035[1]
3Pd₂(dba)₃XantphosNaOtBuToluene1102042[1]
4Pd(OAc)₂XantphosCs₂CO₃Toluene1102025[1]
5Pd₂(dba)₃BINAPCs₂CO₃Toluene1102065[1]
6Pd₂(dba)₃dppfCs₂CO₃Toluene1102048[1]
7Pd₂(dba)₃XantphosCs₂CO₃Dioxane1102072[1]
Data adapted from a study on a similar core structure, illustrating general reactivity principles.[1]

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of a 2-Chloroquinazoline:

  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the 2-chloroquinazoline (1.0 equiv.), the amine coupling partner (1.2 equiv.), the phosphine ligand (0.1 equiv.), and the palladium precatalyst (0.05 equiv.).[1]

  • Seal the vial with a septum-containing cap.

  • Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle a total of three times to ensure an inert atmosphere.[1][2]

  • Add the base (2.0 equiv.) to the vial.[1]

  • Using a syringe, add the anhydrous, degassed solvent.[1]

  • Place the vial in a preheated oil bath or heating block and stir at the desired temperature for the specified time (monitor by TLC or LC-MS).[1][10]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), filter through a pad of celite to remove inorganic salts and catalyst residues, and concentrate the filtrate.[9]

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification p1 1. Add Solids: - 2-Chloroquinazoline - Amine - Ligand - Pd Precatalyst p2 2. Seal Vial p1->p2 p3 3. Purge with Inert Gas (3x) p2->p3 r1 4. Add Base p3->r1 r2 5. Add Anhydrous Degassed Solvent r1->r2 r3 6. Heat and Stir r2->r3 w1 7. Cool to RT r3->w1 w2 8. Filter through Celite w1->w2 w3 9. Purify via Chromatography w2->w3 final final w3->final Final Product

Caption: Experimental workflow for Buchwald-Hartwig C-N cross-coupling.

troubleshooting_low_yield start Low or No Yield Observed q1 Is the catalyst active and the atmosphere inert? start->q1 a1_yes Re-run with thorough degassing & fresh catalyst q1->a1_yes No q2 Is the ligand appropriate for an aryl chloride? q1->q2 Yes a1_yes->q2 a2_yes Screen bulky, electron-rich ligands (e.g., Xantphos, BrettPhos) q2->a2_yes No q3 Is the base strong enough? q2->q3 Yes a2_yes->q3 a3_yes Switch to a stronger base (e.g., NaOtBu, LHMDS) q3->a3_yes No q4 Is the temperature high enough? q3->q4 Yes a3_yes->q4 a4_yes Increase temperature (80-110 °C range) q4->a4_yes No end Yield Improved q4->end Yes a4_yes->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification of Polar Quinazolinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar quinazolinamine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar quinazolinamine derivatives using various common techniques.

Section 1: Column Chromatography (Normal Phase)
Issue Potential Cause(s) Suggested Solution(s)
Compound streaks or tails on TLC/Column. The compound is interacting too strongly with acidic sites on the silica gel.Add a small amount of a modifier like triethylamine (0.5-2%) to the mobile phase to neutralize the acidic silica surface.[1]
The compound has low solubility in the chosen mobile phase.Select a solvent system where the compound is more soluble.
Compound will not elute from the column. The mobile phase (eluent) is not polar enough.Gradually increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2]
Poor separation of the target compound from impurities. The solvent system lacks sufficient selectivity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.2-0.4 for your target compound.[2][3] Experiment with different solvent combinations.
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.[2]
Product appears to be degrading on the column. The compound is sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine before loading the sample.[1] Alternatively, consider using a less acidic stationary phase like alumina.
Section 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue Potential Cause(s) Suggested Solution(s)
Poor or no retention; compound elutes in the void volume. The analyte is too polar for the nonpolar stationary phase (e.g., C18) and has a high affinity for the polar mobile phase.[3]Employ a more polar stationary phase, such as one with embedded polar groups (EPG) or a phenyl-hexyl column.[3]
The mobile phase is too "strong" (contains too high a percentage of organic solvent).Increase the aqueous portion of the mobile phase. Modern RP columns are often stable in highly aqueous conditions.[3]
Significant peak tailing. Secondary interactions are occurring between the basic quinazolinamine and acidic residual silanol groups on the stationary phase.[4]Adjust the mobile phase pH. For basic compounds, a low pH (2.5-4) will protonate the analyte and suppress silanol ionization.[3] Alternatively, use a highly deactivated, end-capped column.
High backpressure. Blockage in the column or system.Filter all samples and mobile phases before use.[2] If pressure is still high, consider reverse flushing the column (if recommended by the manufacturer).[2]
High mobile phase viscosity or flow rate.Reduce the flow rate or use a less viscous mobile phase. Operating at a slightly higher temperature can also decrease viscosity.[2]
Section 3: Recrystallization
Issue Potential Cause(s) Suggested Solution(s)
Compound does not crystallize upon cooling. Too much solvent was used, preventing the solution from reaching supersaturation.Reheat the solution to evaporate some of the solvent and then allow it to cool again.[2]
The chosen solvent is not suitable.Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound.[2] Consider a different solvent or a two-solvent system.
An oily product forms instead of crystals ("oiling out"). The compound's melting point is lower than the solvent's boiling point.Use a solvent with a lower boiling point.[2]
The solution is cooling too rapidly.Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[2]
Low yield of recrystallized product. The compound has significant solubility in the cold solvent.Ensure the absolute minimum amount of hot solvent was used for dissolution.[2] Cool the solution in an ice bath to maximize precipitation.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel, filter paper, receiving flask) before filtering the hot solution.[2]
Colored impurities remain in the final product. The colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar quinazolinamine derivatives? A1: The main challenges arise from their high polarity. This can cause poor retention in reversed-phase chromatography, strong interactions leading to peak tailing with silica gel in normal-phase chromatography, and difficulty in finding a suitable single solvent for recrystallization due to high solubility in polar solvents.[5]

Q2: Which chromatography technique is generally best for highly polar quinazolinamines? A2: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred method.[5][6] HILIC uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a non-polar organic solvent mixed with a small amount of a polar solvent (like water). This unique setup promotes the retention of very polar analytes that are not well-retained in reversed-phase chromatography.[6]

Q3: How do I select an appropriate solvent system for column chromatography? A3: The best practice is to first use Thin Layer Chromatography (TLC) to screen different solvent systems. A good system will give your target compound an Rf value of approximately 0.2-0.4, with clear separation from major impurities.[2][3] A common starting point for quinazolinamine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2]

Q4: When should I choose recrystallization over chromatography? A4: Recrystallization is an excellent and cost-effective choice for removing baseline impurities, especially when dealing with larger quantities of a solid crude product.[2] If chromatography yields a solid product that still contains minor impurities, a final recrystallization step can significantly enhance its purity.

Q5: My compound is chiral. What special considerations are needed for purification? A5: To separate enantiomers, you will need to use a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method.[7][8] The choice of mobile phase (normal or reversed-phase) and the specific type of chiral column will depend on the structure of your derivative.[7][9]

Experimental Protocols

Protocol 1: General Column Chromatography (Normal Phase)
  • Solvent System Selection: Use TLC to identify an appropriate eluent that provides a target Rf of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack uniformly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent. If solubility is low, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.[1]

  • Elution: Begin eluting with the determined solvent system. If using gradient elution, gradually increase the proportion of the more polar solvent to elute compounds of increasing polarity.[2]

  • Fraction Collection: Collect fractions and monitor their composition using TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[10]

  • Decolorization (if needed): If the solution is colored by impurities, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (if needed): If there are insoluble impurities or charcoal, perform a hot gravity filtration through a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[2]

  • Drying: Dry the purified crystals, typically in a vacuum oven at a temperature safely below the compound's melting point.

Visualizations

Purification_Workflow General Purification Workflow for Polar Quinazolinamine Derivatives crude Crude Product is_solid Is the crude product a solid? crude->is_solid recrystallization Recrystallization is_solid->recrystallization  Yes column_chrom Column Chromatography (Normal or Reversed-Phase) is_solid->column_chrom No / Oily check_purity1 Check Purity (TLC, HPLC, NMR) recrystallization->check_purity1 check_purity1->column_chrom <95% Pure pure_product Pure Product check_purity1->pure_product >95% Pure check_purity2 Check Purity (TLC, HPLC, NMR) column_chrom->check_purity2 check_purity2->pure_product >95% Pure further_purification Requires Further Purification check_purity2->further_purification <95% Pure further_purification->recrystallization Can be solidified

Caption: A decision workflow for selecting a primary purification method.

Troubleshooting_RP_HPLC Troubleshooting Poor Retention in RP-HPLC start Problem: Poor Retention on C18 q1 Is mobile phase >95% aqueous? start->q1 sol1 Increase aqueous content of mobile phase. q1->sol1 No q2 Using a standard C18 column? q1->q2 Yes sol1->q2 sol2 Switch to a polar-endcapped or embedded polar group (EPG) column. q2->sol2 Yes q3 Is compound ionizable? q2->q3 No sol2->q3 sol3 Consider HILIC as an alternative technique. q3->sol3 Yes

Caption: Logic diagram for improving polar compound retention in RP-HPLC.

References

identifying impurities in the synthesis of 8-Bromo-2-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-Bromo-2-chloroquinazolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in the synthesis of this compound?

A1: Impurities can arise from various sources including starting materials, intermediates, by-products, and degradation products.[1][2] Potential impurities in the synthesis of this compound may include:

  • Starting Materials: Unreacted 2-amino-3-bromobenzonitrile or related precursors.

  • Intermediates: Incompletely cyclized intermediates.[3]

  • Isomers: Positional isomers formed during the synthesis.

  • By-products: Dimerization or polymerization products, as well as hydrolysis products.[3]

  • Reagent-related impurities: Impurities from the chlorinating agent or other reagents used.

Q2: Which analytical techniques are most effective for identifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling.[4][5] The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from its impurities.[4]

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to determine the molecular weight of impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.[4]

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Minimizing impurity formation is crucial for obtaining a high-purity product.[6] Key strategies include:

  • Purity of Starting Materials: Ensure the use of high-purity starting materials.[2]

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants.[3]

  • Inert Atmosphere: For reactions sensitive to air or moisture, using an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.[3]

  • Purification Methods: Employ effective purification techniques such as recrystallization or column chromatography to remove impurities from the final product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Issue 1: An unexpected peak is observed in the HPLC chromatogram.

  • Possible Cause: Presence of an impurity.

  • Troubleshooting Steps:

    • Characterize the Peak: Use LC-MS to determine the molecular weight of the compound corresponding to the unknown peak. This can provide initial clues about its identity.

    • Spiking Study: If a potential impurity is suspected, "spike" the sample with a small amount of a reference standard of that impurity and observe if the peak area increases.

    • Fraction Collection and NMR: If the impurity is present in a significant amount, it can be isolated using preparative HPLC. The collected fraction can then be analyzed by NMR for structural elucidation.[2]

Issue 2: The mass spectrum shows m/z values that do not correspond to the product.

  • Possible Cause: Presence of starting materials, by-products, or degradation products.[2]

  • Troubleshooting Steps:

    • Analyze Starting Materials: Run a mass spectrum of the starting materials to check for any corresponding m/z values.

    • Predict Potential By-products: Based on the reaction mechanism, predict the structures and molecular weights of potential by-products and compare them with the observed m/z values.

    • Consider Adduct Formation: The unexpected m/z values could be due to the formation of adducts with solvent molecules or salts (e.g., [M+Na]+, [M+K]+).

Issue 3: The NMR spectrum of the final product shows additional, unidentifiable signals.

  • Possible Cause: Presence of isomeric impurities or residual solvents.

  • Troubleshooting Steps:

    • 2D NMR Spectroscopy: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to help in assigning the signals and elucidating the structure of the impurities.

    • Check for Residual Solvents: Compare the chemical shifts of the unknown signals with the known chemical shifts of common laboratory solvents.

    • Purity Check by HPLC: Correlate the integration of the impurity signals in the NMR spectrum with the percentage of impurity determined by HPLC to confirm if they correspond to the same species.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Potential Impurity Molecular Formula Molecular Weight ( g/mol ) Potential Source
This compoundC₈H₅BrClN₃258.50[7]Product
2-Amino-3-bromobenzonitrileC₇H₅BrN₂196.03Starting Material
8-Bromo-2,4-dichloroquinazolineC₈H₃BrCl₂N₂275.94[8]By-product
8-Bromoquinazolin-4-amineC₈H₆BrN₃224.06By-product (Hydrolysis)
6-Bromo-2-chloroquinazolin-4-amineC₈H₅BrClN₃258.50Isomeric Impurity

Experimental Protocols

General Synthesis of this compound:

A common synthetic route involves the cyclization of an appropriately substituted anthranilonitrile derivative.

  • Step 1: Preparation of the Guanidine Intermediate: 2-amino-3-bromobenzonitrile is reacted with a cyanating agent (e.g., cyanogen bromide) or a suitable equivalent in an appropriate solvent.

  • Step 2: Cyclization: The resulting intermediate is then cyclized, often under thermal conditions or with the aid of a catalyst, to form the quinazoline ring system.

  • Step 3: Chlorination (if necessary): If the 2-position is not already chlorinated, a subsequent chlorination step using a reagent like phosphorus oxychloride (POCl₃) may be required.

  • Work-up and Purification: The reaction mixture is worked up by quenching, extraction, and subsequent purification of the crude product by recrystallization or column chromatography.

HPLC Method for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Analysis: Acquire a ¹H NMR spectrum to identify signals corresponding to the product and any impurities. If necessary, acquire ¹³C NMR and 2D NMR spectra for more detailed structural information.

MS Sample Preparation and Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.

Visualizations

Impurity_Identification_Workflow start Start: Synthesis of This compound analysis Analyze Crude Product (HPLC, LC-MS, NMR) start->analysis pure Product is Pure (>99%) analysis->pure Purity Meets Specification impure Impurities Detected analysis->impure Purity Does Not Meet Specification end End: Pure Product pure->end identify Identify Impurities (MS, NMR, Reference Standards) impure->identify quantify Quantify Impurities (HPLC) identify->quantify fail End: Further Investigation Required identify->fail Unable to Identify modify Modify Synthesis or Purification Protocol quantify->modify modify->start

Caption: Workflow for the identification and resolution of impurities.

Potential_Impurities cluster_main Main Reaction Pathway cluster_impurities Potential Impurities Starting Material 2-Amino-3-bromobenzonitrile Intermediate Guanidine Intermediate Starting Material->Intermediate Unreacted_SM Unreacted Starting Material Starting Material->Unreacted_SM Incomplete Reaction Isomer Isomeric Impurity Starting Material->Isomer Isomeric Starting Material Product This compound Intermediate->Product Byproduct_1 8-Bromo-2,4-dichloroquinazoline Intermediate->Byproduct_1 Side Reaction Byproduct_2 Hydrolysis Product Product->Byproduct_2 Degradation

Caption: Potential impurities in the synthesis of this compound.

References

Technical Support Center: Strategies to Improve the Regioselectivity of Quinazoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of quinazolines. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and solutions to common challenges encountered during the synthesis and modification of the quinazoline scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for functionalization on the quinazoline ring, and what factors dictate the regioselectivity?

A1: The most common sites for functionalization on the quinazoline ring are the C2, C4, and C8 positions. The regioselectivity is governed by a combination of factors:

  • Electronic Effects: The pyrimidine ring of the quinazoline core is electron-deficient due to the two nitrogen atoms. This makes the C2 and C4 positions electrophilic and thus susceptible to nucleophilic attack.[1]

  • Directing Groups: The introduction of a directing group can steer the functionalization to a specific position. For instance, a coordinating group at the N1 position can direct metallation and subsequent functionalization to the C8 position.[1]

  • Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the selection of the metal catalyst (e.g., Pd, Ru, Rh) and the corresponding ligands is critical in determining which C-H bond is activated.[1]

  • Reaction Conditions: Parameters such as temperature, solvent, and the nature of any bases or additives can significantly influence the regiochemical outcome of the reaction.[1]

Q2: How can I selectively functionalize the C2 position over the C4 position in a 2,4-dichloroquinazoline via nucleophilic aromatic substitution (SNAr)?

A2: Achieving C2 selectivity over the more reactive C4 position in SNAr reactions of 2,4-dichloroquinazolines is a common challenge.[2][3][4] The C4 position is generally more electrophilic and kinetically favored for nucleophilic attack.[1][5] To favor substitution at the C2 position, more forcing reaction conditions are typically required, such as higher temperatures and longer reaction times.[4][6] Alternatively, a strategy of temporary deactivation of the C4 position can be employed. For example, the C4 chlorine can be substituted with a group that can be removed later, such as a thioether, allowing for subsequent regioselective functionalization at the C2 position.[5]

Q3: What are the most effective directing groups for achieving C8-selectivity in C-H functionalization of quinazolines?

A3: C8-functionalization is often achieved through directed C-H activation. Effective directing groups for this purpose typically contain a coordinating atom that can form a stable five- or six-membered metallacyclic intermediate with the transition metal catalyst. For quinazolines, common and effective directing groups include:

  • N-Oxides: The oxygen atom of a quinoline N-oxide can act as a directing group, facilitating the formation of a five-membered metallacycle to direct functionalization to the C8 position.[7] This is a widely used strategy.

  • Amide and Sulfonamide Groups at N1: An amide or sulfonamide group at the N1 position can also direct ortho-metalation to the C8 position.

  • 8-Aminoquinoline Moiety: While more commonly used for directing functionalization on other aromatic systems, the principle of using a bidentate directing group like 8-aminoquinoline can be applied conceptually to achieve high regioselectivity.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloroquinazoline

Symptoms:

  • Formation of a mixture of C2- and C4-substituted products.

  • Difficulty in separating the isomers.

  • Formation of di-substituted product even with one equivalent of nucleophile.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Solutions
C4 position is kinetically favored To favor the thermodynamically more stable C2-product, consider increasing the reaction temperature and prolonging the reaction time. Conversely, to enhance selectivity for the C4-product, lower the reaction temperature and use shorter reaction times.[1]
Reactivity of the Nucleophile The nature of the nucleophile can influence selectivity. Softer nucleophiles may show a higher preference for the C4 position. Consider screening different nucleophiles if possible.[1]
Solvent Effects The polarity of the solvent can impact the relative reactivity of the C2 and C4 positions. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene), to optimize selectivity.[1]
Problem 2: Low Yield or No Reaction in Transition-Metal-Catalyzed C-H Functionalization

Symptoms:

  • Recovery of starting material.

  • Formation of homocoupled products from the coupling partner.

  • Low conversion to the desired functionalized quinazoline.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Solutions
Catalyst Inactivity/Deactivation The nitrogen atoms in the quinazoline ring can coordinate strongly with the metal center, leading to catalyst inhibition.[1] Ensure the catalyst is fresh and active. Consider screening different catalyst precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). Ensure the use of dry, degassed solvents, as water and oxygen can deactivate the catalyst.[1]
Suboptimal Ligand The electronic and steric properties of the ligand are crucial for catalytic activity and selectivity. Perform a ligand screen with various phosphine ligands (e.g., PPh₃, PCy₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1]
Inappropriate Base or Additive The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOAc) can significantly affect the reaction outcome.[1] Some reactions may require an acidic or other additive to promote the desired pathway. A systematic screening of bases and additives is recommended.
Poor Substrate Solubility Quinazoline derivatives can have poor solubility in common organic solvents. Experiment with different solvents or solvent mixtures to improve solubility.[1]
Problem 3: Mixture of Isomers (e.g., C2 vs. C8) in Directed C-H Functionalization

Symptoms:

  • Formation of a mixture of regioisomers despite using a directing group.

  • Low selectivity for the desired isomer.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Solutions
Ineffective Directing Group Coordination The directing group may not be coordinating effectively with the metal center. Ensure the directing group is correctly installed and that the reaction conditions are compatible with its coordinating ability.
Competing Reaction Pathways The inherent electronic and steric factors of the substrate may still favor functionalization at an alternative site. For instance, while N-oxide directs to C8, the C2 position remains electronically activated.
Catalyst and Ligand System The choice of catalyst and ligand can significantly influence the C2/C8 selectivity. For example, in the palladium-catalyzed arylation of quinoline N-oxides, ligand-free conditions in acetic acid favor C8 arylation, while phosphine-ligated palladium catalysts in neutral solvents tend to favor C2 arylation.[8] Rhodium-based catalysts are also often employed for C8 functionalization.[7]
Reaction Conditions The solvent can play a crucial role in directing selectivity. For instance, in the Pd-catalyzed arylation of quinoline N-oxide, switching from DMF to acetic acid as the solvent can dramatically shift the selectivity from C2 to C8.[8]

Quantitative Data Summary

Table 1: Regioselectivity in Palladium-Catalyzed Arylation of Quinoline N-Oxide with Iodobenzene

EntryCatalystAdditiveSolventC8/C2 RatioYield (%)
1Pd(OAc)₂ (5 mol%)-Acetic Acid12:1~9
2Pd(OAc)₂ (5 mol%)AgOAc (0.5 equiv)Acetic Acid12:135
3Pd(OAc)₂ (5 mol%)AgOAc (0.5 equiv)DMF1:778
4Pd(OAc)₂ (5 mol%)AgOAc (0.5 equiv)t-BuOH1:654
5Pd(OAc)₂ (5 mol%)Ag₃PO₄ (0.5 equiv) & Acetic Acid (30 equiv)Dioxane>30:178
6Pd(OAc)₂ (5 mol%)Ag₃PO₄ (0.5 equiv), Acetic Acid (30 equiv) & H₂O (5.5 equiv)Dioxane23:1>95

Data adapted from a study on quinoline N-oxides, which provides valuable insights applicable to quinazoline systems.[8]

Experimental Protocols

Protocol 1: C4-Selective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline

This protocol is a general procedure for the selective substitution at the C4 position.

Materials:

  • 2,4-dichloroquinazoline

  • Amine nucleophile (1.0-1.2 equivalents)

  • Solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Base (optional, e.g., triethylamine or diisopropylethylamine, 1.5 equivalents)

Procedure:

  • Dissolve 2,4-dichloroquinazoline (1.0 equiv) in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile (1.0-1.2 equiv) to the solution. If the amine salt is used or if the amine is not basic enough, add a non-nucleophilic base.

  • Stir the reaction mixture at a low temperature (e.g., 0-5 °C) for a specified time (e.g., 2 hours).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the 2-chloro-4-aminoquinazoline derivative.

Protocol 2: Palladium-Catalyzed C8-Selective C-H Arylation of a Quinazoline N-Oxide

This protocol is adapted from a highly selective method developed for quinoline N-oxides.[8]

Materials:

  • Quinazoline N-oxide derivative (1.0 equiv)

  • Aryl iodide (3.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ag₃PO₄ (0.5 equiv)

  • Acetic Acid (30 equiv)

  • Water (5.5 equiv)

  • Dioxane (solvent)

Procedure:

  • To an oven-dried reaction vessel, add the quinazoline N-oxide (0.2 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and Ag₃PO₄ (0.1 mmol, 0.5 equiv).

  • Evacuate and backfill the vessel with argon.

  • Add degassed dioxane, followed by acetic acid (6.0 mmol, 30 equiv) and water (1.1 mmol, 5.5 equiv) via syringe.

  • Seal the vessel and heat the reaction mixture at 120 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_workup Workup & Purification start Starting Materials (Quinazoline, Reagents) dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Catalyst/Base/ Additives dissolve->add_reagents conditions Set Temperature & Inert Atmosphere add_reagents->conditions quench Quench Reaction conditions->quench Reaction Completion extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Functionalized Quinazoline purify->end

Caption: Generalized experimental workflow for quinazoline functionalization.

troubleshooting_yield start Low Yield or No Reaction q1 Are reagents pure & dry? start->q1 action1 Purify/dry reagents and solvents q1->action1 No q2 Is the catalyst active? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Use fresh catalyst/ Check storage q2->action2 No q3 Are reaction conditions optimal? q2->q3 Yes a2_yes Yes a2_no No action2->q2 action3 Optimize temperature, time, and concentration q3->action3 No action4 Screen different catalysts, ligands, and bases q3->action4 Yes a3_yes Yes a3_no No action3->q3 end Improved Yield Expected action4->end

Caption: Troubleshooting decision tree for low-yielding reactions.

directed_ch_activation cluster_reactants Reactants quinazoline Quinazoline with Directing Group (DG) coordination Coordination of DG to Metal Center quinazoline->coordination catalyst Metal Catalyst (e.g., [Pd]) catalyst->coordination cyclometalation C-H Activation & Cyclometalation coordination->cyclometalation intermediate Metallacyclic Intermediate cyclometalation->intermediate functionalization Reaction with Functionalizing Reagent intermediate->functionalization reductive_elimination Reductive Elimination functionalization->reductive_elimination product Functionalized Quinazoline reductive_elimination->product catalyst_regen Catalyst Regeneration reductive_elimination->catalyst_regen catalyst_regen->catalyst

References

Technical Support Center: Work-up Procedures for Removing Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium catalysts?

A1: The most common methods include treatment with solid-supported scavengers, adsorption on activated carbon, recrystallization, and chromatography.[1] The choice of method depends on factors such as the nature of the product, the solvent system, the oxidation state of the palladium, and the desired final concentration of the palladium residue.[2]

Q2: How do I choose the right palladium scavenger for my reaction?

A2: The selection of a scavenger is critical and depends on the oxidation state of the palladium species and the solvent system.[2] Thiol-based scavengers are generally effective for Pd(II) complexes, while other scavengers may be more suitable for Pd(0).[1] It is often recommended to screen a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.[2]

Q3: What are the acceptable limits for palladium residues in active pharmaceutical ingredients (APIs)?

A3: Regulatory bodies like the European Medicines Agency (EMA) have set limits for platinum group metals (including palladium) in APIs. These limits are generally low, often in the parts per million (ppm) range, to ensure patient safety.[3] For example, the limit for the group of platinum group metals can be less than 5 ppm.[3]

Q4: Can recrystallization alone be sufficient for palladium removal?

A4: While recrystallization can reduce palladium levels, it is often not sufficient to reach the stringent low ppm levels required for APIs.[4] Its effectiveness can be improved by using additives like N-acetylcysteine or thiourea to help keep the palladium in the mother liquor.[3] However, in some cases, the metal can become concentrated within the crystal structure.[5]

Q5: When should I use activated carbon for palladium removal?

A5: Activated carbon is a cost-effective adsorbent for palladium removal.[2] It can be particularly useful when other methods are less effective. However, it can be non-specific and may also adsorb the desired product, leading to yield loss.[2] It is often used in combination with other methods or when the product has a low affinity for the carbon surface.[4]

Troubleshooting Guides

Problem 1: Low efficiency of palladium scavengers.
  • Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the palladium species (Pd(0) vs. Pd(II)) or the solvent system.

      • Solution: Screen a panel of scavengers with different functionalities (thiol, amine, etc.). Thiol-based scavengers are often effective for Pd(II).[2]

    • Insufficient Amount of Scavenger: Using too little scavenger will result in incomplete palladium removal.[2]

      • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5-10 equivalents.[2]

    • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact scavenger efficiency.

      • Solution: Optimize the scavenging time (e.g., 2-24 hours) and temperature. While many scavengers work at room temperature, heating can sometimes improve performance.[2]

    • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in the solution.

      • Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process.[2]

    • Product-Palladium Complexation: The product may form a stable complex with palladium, making it difficult for the scavenger to capture the metal.

      • Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[2]

Problem 2: Significant product loss after using activated carbon.
  • Symptom: The yield of the desired product is lower than expected after treatment with activated carbon.

  • Possible Causes & Solutions:

    • Non-specific Adsorption: Activated carbon can adsorb the product along with the palladium.[2]

      • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading (e.g., 5-10 wt% relative to the crude product).[2]

      • Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.[2]

      • Solution 3: Wash the Carbon: After filtration, wash the activated carbon on the filter with fresh solvent to recover any adsorbed product.[6]

Problem 3: Filtration is not effectively removing the palladium catalyst.
  • Symptom: The filtrate still contains a high level of palladium after passing through a filter.

  • Possible Causes & Solutions:

    • Heterogeneous Catalyst Fines: Very fine particles of a heterogeneous catalyst (e.g., Pd/C) may pass through the filter medium.

      • Solution: Use a pad of Celite (1-2 cm thick) over the filter paper to trap fine particles. Ensure the Celite bed is properly packed and pre-wetted with the solvent.[1]

    • Soluble Palladium Species: The palladium may be in a soluble form, which cannot be removed by simple filtration.

      • Solution: Switch to a method suitable for soluble palladium, such as using scavengers or activated carbon.[1]

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes quantitative data from various case studies on the performance of different palladium removal methods.

Reaction/APIMethodScavenger/Adsorbent (Amount)Initial Pd (ppm)Final Pd (ppm)Product RecoveryReference
Buchwald-Hartwig AminationSilica-based Thiol ScavengerSiliaMetS Thiol (50 wt %)>1,300290%[6]
Naphthalenopiperazine HCl salt
Suzuki CouplingPolymer-supported ScavengerMP-TMT (5 equiv.)~800<10Not Specified[7]
Negishi CouplingPolychelated ResinPCR-B2 (0.4 wt)3284Not Specified[4]
Hydrogenative Nitro-reductionSilica-supported TMTSi-TMT (0.03 wt)Not Specified<1Not Specified[4]
Buchwald-Hartwig CouplingActivated Charcoal & Chelating AgentNuchar AquaGuard (0.7 wt) & 1,2-ethanedithiol (0.35 wt)9100<273 (>97% removal)Not Specified[4]
API SynthesisActivated CarbonDarco KB-B (0.2 wt)300<197%[4]
API SynthesisSynthetic CarbonCarboxen® 56412501296-99%[8]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
  • Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, evaporate the solvent and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.[2]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours). Monitor the palladium concentration periodically by taking small aliquots.[2]

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.

Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[2]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[2]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Visualizations

Caption: General experimental workflow for palladium catalyst removal.

Caption: Troubleshooting decision tree for palladium removal.

References

Validation & Comparative

A Comparative Guide to Novel 8-Bromo-2-chloroquinazolin-4-amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs.[1][2] This guide provides a comparative analysis of novel derivatives of 8-Bromo-2-chloroquinazolin-4-amine, a promising scaffold for developing new therapeutic agents. We will delve into their biological activity, benchmark them against established alternatives, and provide detailed experimental protocols to support further research and development.

Comparative Analysis of Biological Activity

Novel quinazoline derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines. The following table summarizes the in-vitro anticancer activity of selected novel compounds, comparing their half-maximal inhibitory concentrations (IC50) with the established EGFR inhibitor, Erlotinib.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Compound 18 MGC-803 (Gastric)0.85Erlotinib A431> 50
MCF-7 (Breast)Not SpecifiedA549 (Lung)7.59 - 9.1
PC-9 (Lung)Not SpecifiedNCI-H1975 (Lung)Not Specified
A549 (Lung)Not SpecifiedSW480 (Colon)Not Specified
H1975 (Lung)Not SpecifiedHT-29 (Colon)2.98 - 4.37
Compound 4i MCF-7 (Breast)2.86
HepG2 (Liver)5.91
A549 (Lung)14.79
Compound 4j MCF-7 (Breast)3.09
HepG2 (Liver)6.87
A549 (Lung)17.92
Compound 7b MCF-7 (Breast)Not Specified
A549 (Lung)Not Specified
5637 (Bladder)Not Specified
Compound 7e MCF-7 (Breast)Not Specified
A549 (Lung)Not Specified
5637 (Bladder)Not Specified

Note: The data presented is a compilation from multiple studies. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Alternatives and Existing Therapies

The quinazoline core is present in several FDA-approved protein kinase inhibitors, which serve as important benchmarks for novel drug discovery.[3] These include:

  • Gefitinib and Erlotinib: First-generation EGFR inhibitors for non-small cell lung cancer (NSCLC).[3]

  • Lapatinib: A dual inhibitor of EGFR and HER2, used in breast cancer treatment.[3]

  • Afatinib: A second-generation, irreversible EGFR inhibitor.[4]

The development of novel this compound derivatives aims to overcome the resistance mechanisms that can develop against these earlier-generation inhibitors.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for the synthesis, characterization, and biological evaluation of this compound derivatives, based on common practices in the field.

General Synthesis of Quinazoline Derivatives

The synthesis of novel quinazoline derivatives often involves a multi-step process, starting from commercially available precursors. A representative synthetic route is outlined below.

G cluster_0 Step 1: Amination cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Purification and Characterization start 8-Bromo-2,4-dichloroquinazoline step1_product 8-Bromo-2-chloro-N-substituted-quinazolin-4-amine start->step1_product Reaction amine Substituted Amine amine->step1_product step2_product Novel 8-Aryl/Heteroaryl-2-chloro-N-substituted-quinazolin-4-amine Derivative step1_product->step2_product Pd Catalyst boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->step2_product purification Column Chromatography step2_product->purification characterization NMR, Mass Spectrometry, FT-IR purification->characterization

Caption: General synthetic workflow for novel this compound derivatives.

  • Amine Substitution: The starting material, 8-bromo-2,4-dichloroquinazoline, is reacted with a desired substituted amine. This reaction typically occurs at the more reactive C4 position.

  • Palladium-Catalyzed Cross-Coupling: The 8-bromo position can then be modified, for instance, via a Suzuki coupling reaction with various aryl or heteroaryl boronic acids to introduce diverse substituents.[5]

  • Purification and Characterization: The final product is purified, often using column chromatography. The structure of the synthesized compound is then confirmed using spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR.[6]

In-Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[7]

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compound Add varying concentrations of test compounds incubation1->add_compound incubation2 Incubate for 48-72 hours add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for in-vitro cytotoxicity screening using the MTT assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline derivatives and incubated for a period of 48 to 72 hours.[7]

  • MTT Addition and Incubation: After the treatment period, MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization and Absorbance Reading: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a plate reader, which correlates to the number of viable cells.[7]

Mechanism of Action: Targeting Signaling Pathways

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival.[3] The Epidermal Growth Factor Receptor (EGFR) is a prominent target.[4][6]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF (Ligand) EGFR EGFR EGF->EGFR Quinazoline Quinazoline Derivative EGFR->Quinazoline ADP ADP EGFR->ADP P P EGFR->P Quinazoline->EGFR Inhibition ATP ATP ATP->EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and angiogenesis. Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its phosphorylation, thereby blocking downstream signaling.[3]

Conclusion

Novel this compound derivatives represent a promising class of compounds for the development of new anticancer agents. Their diverse biological activities, coupled with the potential to overcome resistance to existing therapies, make them an exciting area of research. The data and protocols presented in this guide aim to provide a solid foundation for further investigation and development of this important class of molecules.

References

A Researcher's Guide to Spectroscopic Identification of Regioisomers in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic products is paramount. In the synthesis of quinazoline derivatives, the potential for the formation of regioisomers presents a significant analytical challenge. This guide provides a comparative overview of spectroscopic techniques for the definitive identification of quinazoline regioisomers, supported by experimental data and detailed protocols.

The differentiation of regioisomers, which possess the same molecular formula but differ in the spatial arrangement of substituents on the quinazoline core, is critical as distinct isomers can exhibit vastly different pharmacological and toxicological profiles. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confidently distinguish between these closely related compounds.

Distinguishing Quinazoline Regioisomers: A Spectroscopic Toolkit

The key to identifying regioisomers lies in leveraging spectroscopic techniques that are sensitive to the local chemical environment of atoms within a molecule. NMR spectroscopy, in particular, is a powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for the structural characterization of quinazoline regioisomers.[1][2][3]

  • ¹H NMR: The chemical shifts (δ) and coupling constants (J) of protons on the quinazoline and its substituent groups are highly sensitive to their positions. A comparison of the aromatic regions of the ¹H NMR spectra of different regioisomers often reveals distinct patterns in terms of multiplicity and coupling.[1][2]

  • ¹³C NMR: The chemical shifts of carbon atoms, particularly in the aromatic region, provide complementary information to ¹H NMR for distinguishing isomers.[2]

  • 2D NMR (COSY, HSQC, HMBC):

    • Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, helping to assign protons on the same spin system.[1][2][4]

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.[1][2][4]

    • Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing connectivity across the entire molecule and definitively assigning the positions of substituents.[5]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): Can be used to identify protons that are close in space, providing through-space correlations that can help differentiate regioisomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of molecules. While regioisomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes differ, providing clues to their structure.[6][7] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. While it may not be the primary technique for distinguishing regioisomers, subtle differences in the vibrational frequencies of bonds, particularly in the fingerprint region, can sometimes be observed.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for 2-Phenylquinazoline Regioisomers in CDCl₃

Proton2-(4-chlorophenyl)quinazoline[8]2-(3-bromophenyl)quinazoline[8]2-(3-methoxyphenyl)quinazoline[8]
H-49.44 (s)9.47 (s)9.43 (s)
H-58.06 (d, J = 12 Hz)8.09 (d, J = 12 Hz)8.08 (d, J = 8 Hz)
H-67.64-7.60 (m)7.67-7.62 (m)7.60-7.56 (m)
H-77.93-7.89 (m)7.96-7.91 (m)7.90-7.86 (m)
H-88.06 (d, J = 12 Hz)8.09 (d, J = 12 Hz)8.08 (d, J = 8 Hz)
Phenyl H8.58-8.55 (m, 2H), 7.50-7.48 (m, 2H)8.80 (s, 1H), 8.56 (d, J = 8 Hz), 7.67-7.62 (m, 2H), 7.43-7.39 (m, 1H)8.24-8.18 (m, 2H), 7.46-7.42 (t, 1H), 7.08-7.05 (m, 1H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for 2-Phenylquinazoline Regioisomers in CDCl₃

Carbon2-(4-chlorophenyl)quinazoline[8]2-(3-bromophenyl)quinazoline[8]2-(3-methoxyphenyl)quinazoline[8]
C-2160.0159.7160.4
C-4160.5160.6160.8
C-4a123.5123.7123.6
C-5127.5127.1127.3
C-6128.6128.6128.6
C-7134.2134.4134.1
C-8127.1127.1127.1
C-8a150.7150.7150.7
Phenyl C136.8, 136.5, 129.9, 128.8140.1, 133.4, 131.6, 130.1, 127.8, 122.9139.4, 129.5, 121.1, 117.2, 113.0, 55.2

Experimental Protocols

General Protocol for Quinazoline Synthesis

A common method for the synthesis of quinazoline derivatives is the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in a palladium-catalyzed three-component tandem reaction. Another approach involves the condensation of anthranilic acids with amides, known as the Niementowski quinazoline synthesis.[9] Microwave-assisted synthesis has also been shown to be an efficient method for producing quinazoline derivatives in high yields and short reaction times.[9][10]

Example Protocol: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines [11]

  • Reactants: A mixture of the appropriate 2-aminobenzophenone (1 mmol), aldehyde (1.2 mmol), and ammonium acetate (5 mmol) is prepared.

  • Solvent: The reactants are dissolved in a suitable solvent, such as ethanol (5 mL).

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-30 minutes).

  • Work-up: After cooling, the reaction mixture is poured into water and the precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired quinazoline derivative.[11]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are typically recorded on a 400 MHz or higher field spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source.[7][12] High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass and elemental composition.

  • Infrared Spectroscopy: IR spectra are generally obtained using an FT-IR spectrometer with the sample prepared as a KBr pellet or as a thin film.[12]

Visualization of the Analytical Workflow

The following diagrams illustrate the general workflow for the synthesis and spectroscopic identification of quinazoline regioisomers.

G General Workflow for Quinazoline Synthesis and Regioisomer Identification cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_identification Structure Elucidation start Starting Materials (e.g., 2-aminobenzonitrile, aldehyde) reaction Chemical Reaction (e.g., Pd-catalyzed coupling) start->reaction workup Work-up and Purification (e.g., Chromatography) reaction->workup product Isolated Product(s) workup->product nmr NMR Spectroscopy (1D & 2D) product->nmr ms Mass Spectrometry (LRMS & HRMS) product->ms ir IR Spectroscopy product->ir data Spectroscopic Data (δ, J, m/z, ν) nmr->data ms->data ir->data analysis Data Analysis and Comparison data->analysis structure Regioisomer Identification analysis->structure

Caption: Workflow for quinazoline synthesis and regioisomer identification.

G Logical Relationships in Spectroscopic Data Analysis cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_ms Mass Spectrometry cluster_conclusion Structural Conclusion h1_nmr ¹H NMR (Chemical Shifts, Coupling Constants) cosy COSY (H-H Correlations) h1_nmr->cosy hsqc HSQC (Direct C-H Correlations) h1_nmr->hsqc hmbc HMBC (Long-Range C-H Correlations) h1_nmr->hmbc c13_nmr ¹³C NMR (Chemical Shifts) c13_nmr->hsqc c13_nmr->hmbc structure Unambiguous Regioisomer Structure cosy->structure hsqc->structure hmbc->structure mw Molecular Weight (HRMS) mw->structure frag Fragmentation Pattern (MS/MS) frag->structure

Caption: Interplay of spectroscopic data for structural elucidation.

References

Comparative Biological Activity of Halogenated Quinazoline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of halogenated quinazoline analogs, supported by experimental data. Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer and antimicrobial effects. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at various positions on the quinazoline scaffold has been a key strategy in the development of potent therapeutic agents.[1][2] This guide summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of the structure-activity relationships (SAR) of these compounds.

Data Presentation: Anticancer and Antimicrobial Activity

The biological activity of halogenated quinazoline analogs is significantly influenced by the nature of the halogen, its position on the quinazoline ring, and other substitutions. The following tables summarize the in vitro anticancer and antimicrobial activities of various halogenated quinazoline derivatives, providing a comparative overview of their potency.

Anticancer Activity of Halogenated Quinazoline Analogs

The cytotoxic effects of halogenated quinazolines have been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound IDHalogen SubstitutionOther Key SubstitutionsCancer Cell LineIC50 (µM)Reference
Series 1 6-Bromo2-mercapto-3-phenylMCF-7 (Breast)15.85 ± 3.32 (R=n-butyl)[3]
SW480 (Colon)17.85 ± 0.92 (R=n-butyl)[3]
MCF-7 (Breast)72.14 ± 2.14 (R=benzyl)[3]
SW480 (Colon)81.12 ± 4.15 (R=benzyl)[3]
Series 2 6-Bromo2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)EGFRwt46.1 nM[4]
Series 3 6-Halo-2-phenyl4-(N-methyl-N-(4-fluorophenyl)amino)HCT-116 (Colon)> 25 (6-Cl)[5]
T98G (Glioblastoma)12.5 (6-Cl)[5]
HCT-116 (Colon)> 25 (6-Br)[5]
T98G (Glioblastoma)13.9 (6-Br)[5]
Series 4 7-Fluoro4-(3-ethynylphenylamino)BGC823 (Gastric)<0.01[6]
HeLa (Cervical)0.02[6]
Series 5 6-Bromo3-(p-chlorophenyl)Not SpecifiedNot Specified[7]

Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison of absolute values should be made with caution.

Antimicrobial Activity of Halogenated Quinazoline Analogs

Halogenated quinazolines have also demonstrated significant activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDHalogen SubstitutionOther Key SubstitutionsMicroorganismMIC (µg/mL)Reference
Compound A 6-Bromo2-(2,6-dichlorophenyl)amino]benzyl-3-benzylideneaminoS. aureusNot Specified[1]
Compound B 6-Bromo3-(4-fluorophenyl) quinazolin-4(3H)-one derivativeNot SpecifiedNot Specified[1]
Compound C 6-Bromo2-(4-chlorophenyl)S. aureus25.6 ± 0.5[8]
B. subtilis24.3 ± 0.4[8]
P. aeruginosa30.1 ± 0.6[8]
E. coli25.1 ± 0.5[8]
Compound D 6-chloro2-(pyrrolidin-1-yl)-3-(4-chlorobenzylideneamino)S. aureus0.5 mg/mL[9]
Compound E 6-chloro2-(pyrrolidin-1-yl)-3-(4-nitrobenzylideneamino)B. subtilis0.5 mg/mL[9]

Note: The MIC values are indicative of the bacteriostatic or fungistatic activity of the compounds.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of halogenated quinazoline analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours under the same conditions.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

EGFR Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of halogenated quinazoline analogs against Epidermal Growth Factor Receptor (EGFR) kinase.

1. Reagent Preparation:

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Prepare solutions of EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

2. Assay Procedure:

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the EGFR kinase and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

3. Detection:

  • Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.

    • ELISA-based assay: Uses an antibody to detect the phosphorylated substrate.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of halogenated quinazoline analogs against bacterial strains.[10][11]

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL).

2. Preparation of Compound Dilutions:

  • Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

EGFR Signaling Pathway

Many halogenated quinazoline analogs exert their anticancer effects by inhibiting the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival.[12][13][14][15][16]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazoline Halogenated Quinazoline Analog Quinazoline->EGFR Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of halogenated quinazoline analogs.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade often targeted by anticancer agents, including some quinazoline derivatives.[17][18][19][20][21]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates Quinazoline Halogenated Quinazoline Analog Quinazoline->PI3K Inhibits PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: The PI3K/Akt signaling pathway and potential inhibition by quinazoline analogs.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of newly synthesized halogenated quinazoline analogs.

Cytotoxicity_Workflow Synthesis Synthesis of Halogenated Quinazoline Analogs CompoundTreatment Compound Treatment Synthesis->CompoundTreatment CellCulture Cancer Cell Line Culture CellCulture->CompoundTreatment MTTAssay MTT Assay CompoundTreatment->MTTAssay DataAnalysis Data Analysis (IC50 Determination) MTTAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: A streamlined workflow for in vitro cytotoxicity screening of quinazoline analogs.

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 8-Substituted Quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-substituted quinazoline inhibitors, focusing on their structure-activity relationships (SAR) against key cancer targets. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows, this guide aims to facilitate the rational design of next-generation inhibitors.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. Strategic substitution around this heterocyclic system has been a fruitful approach to modulate potency, selectivity, and pharmacokinetic properties. Among the various positions on the quinazoline ring, the C-8 position has emerged as a critical site for modification to enhance inhibitory activity against a range of therapeutic targets. This guide delves into the SAR of 8-substituted quinazoline inhibitors, providing a comparative analysis of their performance against prominent cancer-related proteins.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various 8-substituted quinazoline derivatives against different biological targets. The data highlights how modifications at the 8-position, in conjunction with other substitutions, influence the potency of these compounds.

Table 1: SAR of 8-(o-Tolyl)quinazoline Derivatives as PD-1/PD-L1 Inhibitors[1]
CompoundRIC50 (nM)
A1H>10000
A2(S)-2-hydroxypropyl37.68
A3(R)-2,3-dihydroxypropyl47.18
A4(S)-2,3-dihydroxypropyl31.54
A5 (2S,3R)-2,3,4-trihydroxybutyl 23.78
A6(2R,3S)-2,3,4-trihydroxybutyl29.33
A7(2R,3R)-2,3,4-trihydroxybutyl49.89
A8(S)-2-methoxypropyl100.55
A9N-((S)-1-hydroxypropan-2-yl)acetamide61.37
A10(S)-1-hydroxy-N-methylpropan-2-aminium44.78
A11Ethyl48.50
A12Propyl51.49

This table showcases the impact of various substituents at the tail of 8-(o-tolyl)quinazoline on the inhibition of the PD-1/PD-L1 interaction. The data suggests that hydrophilic and flexible groups containing alcohol hydroxyls and secondary amines significantly contribute to the inhibitory activity.[1]

Key Signaling Pathways and Experimental Workflow

Understanding the mechanism of action and the methods used to evaluate these inhibitors is crucial for interpreting the SAR data.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

The diagram above illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a common target for quinazoline-based inhibitors. Upon activation, EGFR triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for cell proliferation and survival. Quinazoline inhibitors typically act by blocking the ATP-binding site of the EGFR kinase domain, thereby halting the signaling cascade.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesis of 8-Substituted Quinazoline Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., EGFR, PARP) Purification->Kinase_Assay Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture IC50_determination_biochem IC50 Determination Kinase_Assay->IC50_determination_biochem SAR_Analysis Structure-Activity Relationship Analysis IC50_determination_biochem->SAR_Analysis Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_determination_cell IC50 Determination Cytotoxicity_Assay->IC50_determination_cell IC50_determination_cell->SAR_Analysis

Caption: General workflow for the evaluation of 8-substituted quinazoline inhibitors.

This flowchart outlines the typical experimental process for assessing the efficacy of newly synthesized quinazoline inhibitors. It begins with the chemical synthesis and characterization of the compounds, followed by in vitro biochemical assays to determine their direct inhibitory effect on the target protein. Subsequently, cell-based assays are performed to evaluate their cytotoxic or anti-proliferative effects on cancer cell lines. The data from these assays are then used to establish the structure-activity relationship.

SAR_logic cluster_core Quinazoline Core cluster_substituents Substituent Properties at C-8 cluster_activity Biological Activity Quinazoline 8-Substituted Quinazoline Scaffold Size Size/Steric Bulk Quinazoline->Size Electronic Electronic Effects (EDG vs EWG) Quinazoline->Electronic Lipophilicity Lipophilicity (logP) Quinazoline->Lipophilicity H_Bonding Hydrogen Bonding Capacity Quinazoline->H_Bonding Potency Potency (IC50) Size->Potency Electronic->Potency PK Pharmacokinetics Lipophilicity->PK H_Bonding->Potency Selectivity Selectivity H_Bonding->Selectivity

References

Comparative Efficacy of Bromo-Substituted Quinazoline-Based Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of bromo-substituted quinazoline analogs as potential anticancer agents.

This guide provides a comprehensive comparison of a series of novel bromo-substituted quinazolinone derivatives, highlighting their efficacy as potential anticancer agents. Due to the limited availability of published comparative data on inhibitors derived specifically from an 8-Bromo-2-chloroquinazolin-4-amine core, this report focuses on a closely related series of 6,8-dibromo-4(3H)quinazolinone derivatives. This analysis, supported by experimental data, aims to inform structure-activity relationship (SAR) studies and guide the future design of more potent and selective anticancer therapeutics based on the quinazoline scaffold.

Comparative Antiproliferative Activity

The in vitro cytotoxic effects of a series of newly synthesized 6,8-dibromo-4(3H)quinazolinone derivatives were evaluated against the human breast adenocarcinoma cell line (MCF-7). The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the potency of each compound. Doxorubicin was used as a positive control in this study.

Compound IDStructureIC50 (µg/mL) vs. MCF-7
IX 2-(4-chlorophenyl)-6,8-dibromo-3-(phenylamino)quinazolin-4(3H)-one1.8
XIIIa 6,8-dibromo-2-methyl-3-(p-tolylsulfonamido)quinazolin-4(3H)-one10.8
XIIIb 3-(4-acetylphenylsulfonamido)-6,8-dibromo-2-methylquinazolin-4(3H)-one1.7
XIVa N-(4-(N-(6,8-dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)sulfamoyl)phenyl)acetamide29.6
XIVb N-(4-(N-(6,8-dibromo-2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)sulfamoyl)phenyl)acetamide5.4
XIVc N-(4-(N-(6,8-dibromo-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl)sulfamoyl)phenyl)acetamide13.9
XIVd N-(4-(N-(6,8-dibromo-2-(4-nitrophenyl)-4-oxoquinazolin-3(4H)-yl)sulfamoyl)phenyl)acetamide1.83
XIVe N-(4-(N-(6,8-dibromo-2-(thiophen-2-yl)-4-oxoquinazolin-3(4H)-yl)sulfamoyl)phenyl)acetamide6.84
XVa 6,8-dibromo-3-(1,3-dioxoisoindolin-2-yl)-2-methylquinazolin-4(3H)-one>50
XVc 6,8-dibromo-3-(1,3-dioxoisoindolin-2-yl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one15.7
Doxorubicin (Positive Control)Not specified in the same units

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of quinazoline derivatives and the evaluation of their cytotoxic activity.

General Synthesis of 4-Anilinoquinazoline Derivatives

A common synthetic route to 4-anilinoquinazoline derivatives involves a two-step process starting from a substituted anthranilic acid.

  • Cyclization to Benzoxazinone: The appropriately substituted anthranilic acid is refluxed with an excess of a dehydrating agent such as acetic anhydride or benzoyl chloride to yield the corresponding 2-substituted-benzoxazin-4-one. The reaction mixture is typically heated for several hours, and the product is isolated upon cooling and filtration.

  • Formation of the Quinazolinone Core: The isolated benzoxazinone is then reacted with a primary amine (e.g., a substituted aniline) in a suitable solvent like glacial acetic acid or ethanol under reflux. This step leads to the formation of the 3-substituted-quinazolin-4-one.

  • Chlorination and Amination (for 4-aminoquinazolines): To obtain 4-aminoquinazoline derivatives, the quinazolin-4-one is first chlorinated at the 4-position using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF). The resulting 4-chloroquinazoline is then subjected to nucleophilic substitution with a desired amine (e.g., a substituted aniline) in a solvent such as isopropanol or ethanol, typically under reflux, to yield the final 4-aminoquinazoline product.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][2]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3][4]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1][2]

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Quinazoline-based inhibitors often target key signaling pathways involved in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K) pathways are prominent examples.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based inhibitors.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., Substituted Anthranilic Acid) Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Kinase_Assay Kinase Inhibition Assay (e.g., Western Blot for p-EGFR) Cell_Culture->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MTT_Assay->SAR_Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Compound Identification & Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of quinazoline-based inhibitors.

References

A Comparative Analysis of Kinase Inhibitor Scaffolds: The 8-Bromo-2-chloroquinazolin-4-amine Core in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Core Scaffolds Supported by Experimental Data.

In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical determinant of a compound's potency, selectivity, and overall pharmacological profile. While established cores such as quinazoline, pyrimidine, and purine have given rise to numerous approved drugs, the exploration of substituted scaffolds continues to be a fertile ground for identifying novel inhibitors with improved properties. This guide provides a comparative overview of the 8-Bromo-2-chloroquinazolin-4-amine scaffold against other well-established kinase inhibitor cores, supported by available experimental data and detailed methodologies for key assays.

The Quinazoline Scaffold and the Impact of Substitution

The quinazoline ring system is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Its bicyclic structure, composed of fused pyrimidine and benzene rings, provides a versatile framework for interacting with the ATP-binding site of kinases.[1] Numerous clinically successful kinase inhibitors, including gefitinib, erlotinib, and lapatinib, are built upon the 4-aminoquinazoline core.[2][3][4]

The biological activity of quinazoline-based inhibitors can be significantly modulated by substitutions on the core ring. Structure-activity relationship (SAR) studies have demonstrated that small, lipophilic groups at certain positions can enhance inhibitory activity.[5] For instance, the introduction of chloro and bromo groups can influence the electronic properties and conformational preferences of the molecule, potentially leading to improved interactions with the target kinase.

Specifically, the this compound scaffold introduces two key substitutions:

  • 8-Bromo: The bromine atom at the 8-position is a lipophilic group that can occupy a hydrophobic pocket within the kinase active site, potentially increasing binding affinity.[5]

  • 2-Chloro: The chlorine atom at the 2-position can also contribute to hydrophobic interactions and modulate the electronics of the quinazoline ring system.

Comparative Analysis with Other Kinase Inhibitor Cores

To provide a framework for comparison, this section will discuss the general characteristics of other prominent kinase inhibitor cores: quinazoline, pyrimidine, and purine.

Quinazoline Core

As previously mentioned, the quinazoline scaffold is a cornerstone of kinase inhibitor design. Its derivatives have been extensively explored as inhibitors of a wide range of kinases, including EGFR, VEGFR, and PI3K.[1][3] The 4-aminoquinazoline moiety is a key pharmacophore that typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

Pyrimidine Core

The pyrimidine scaffold is another highly successful core in kinase inhibitor development.[7] Like quinazoline, it can mimic the adenine ring of ATP and form hydrogen bonds with the kinase hinge. Pyrimidine-based inhibitors have shown efficacy against a variety of kinase targets. For instance, Osimertinib, a third-generation EGFR inhibitor with a pyrimidine core, demonstrates superior efficacy against mutant forms of EGFR compared to the first-generation quinazoline-based inhibitor, Erlotinib.[7]

Purine Core

The purine scaffold, being the natural framework of ATP, is an intuitive starting point for designing ATP-competitive kinase inhibitors. Purine analogs have been developed as inhibitors for various kinases, though their inherent similarity to ATP can sometimes lead to challenges in achieving high selectivity.

Quantitative Data Presentation

To facilitate a direct comparison, the following tables summarize the inhibitory activities (IC50 values) of representative kinase inhibitors based on different core scaffolds. It is important to note that direct comparisons can be challenging due to variations in assay conditions between different studies. The data presented here is compiled from various sources and should be considered indicative.

Table 1: Comparative Inhibitory Activity (IC50) of Kinase Inhibitors Against EGFR

Core ScaffoldCompoundEGFR (Wild Type) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Reference
QuinazolineErlotinib~2~200[7]
PyrimidineOsimertinib~15~1[7]

Table 2: Comparative Inhibitory Activity (IC50) of Kinase Inhibitors Against VEGFR-2

Core ScaffoldCompoundVEGFR-2 IC50 (nM)Reference
QuinazolineVandetanib40[2]
PyrimidinePazopanib30[7]

Note: Data for a specific inhibitor with the this compound scaffold is not available in a directly comparable format.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of kinase inhibitors.

Biochemical Kinase Assays

1. LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to a kinase.

  • Principle: The assay relies on the binding of a fluorescently labeled "tracer" (an ATP-competitive inhibitor) to a europium-labeled anti-tag antibody that is bound to the kinase of interest. When the tracer binds to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.[8][9]

  • Protocol:

    • Prepare a serial dilution of the test compound.

    • In a 384-well plate, add the test compound, the kinase-antibody complex, and the fluorescent tracer.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[8]

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[9]

    • Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC50 value.[9]

2. ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial amount of ADP.[10][11]

  • Protocol:

    • Perform the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test inhibitor.

    • Add the ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.[12]

    • Add the Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[12]

    • Measure the luminescence using a luminometer.

    • The amount of ADP produced is correlated with the luminescent signal, and the IC50 value of the inhibitor can be determined by plotting the signal against the inhibitor concentration.

Cellular Assays

1. CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

  • Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[13][14]

  • Protocol:

    • Plate cells in a 96-well or 384-well plate and treat with various concentrations of the test inhibitor for a desired period (e.g., 72 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • The cell viability is proportional to the luminescent signal, and the IC50 value can be determined by plotting viability against inhibitor concentration.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Kinase_Inhibitor_Scaffolds cluster_quinazoline Quinazoline Scaffold cluster_other_cores Other Common Cores Quinazoline Quinazoline This compound This compound Quinazoline->this compound Substitution Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Pyrimidine Pyrimidine Pyrimidine->Kinase Inhibition Purine Purine Purine->Kinase Inhibition

Caption: Relationship of the this compound scaffold to the broader quinazoline class and other common kinase inhibitor cores.

Kinase_Assay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays LanthaScreen LanthaScreen Assay (Binding) ADPGlo ADP-Glo Assay (Activity) CellTiterGlo CellTiter-Glo Assay (Viability/Proliferation) Inhibitor_Evaluation Kinase Inhibitor Evaluation Inhibitor_Evaluation->LanthaScreen Inhibitor_Evaluation->ADPGlo Inhibitor_Evaluation->CellTiterGlo

Caption: Workflow illustrating key biochemical and cellular assays for kinase inhibitor evaluation.

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Downstream_Signaling Downstream Signaling RTK->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->RTK

Caption: Simplified signaling pathway showing the point of intervention for a receptor tyrosine kinase inhibitor.

Conclusion

The this compound scaffold represents an intriguing, albeit less explored, variation of the well-established quinazoline core for kinase inhibitor design. While direct, comprehensive comparative data is limited, existing SAR studies on related quinazoline derivatives suggest that the bromo and chloro substitutions have the potential to enhance potency and modulate selectivity. Further systematic evaluation of this scaffold against a broad panel of kinases, alongside established cores like pyrimidine and purine, is warranted to fully elucidate its potential in the development of next-generation kinase inhibitors. The experimental protocols provided herein offer a robust framework for conducting such comparative studies, enabling researchers to make informed decisions in their drug discovery efforts.

References

New Frontiers in Cancer Therapy: A Comparative Analysis of Novel Quinazoline Derivatives Against Gefitinib and Lapatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer treatments, researchers are continuously developing and evaluating new therapeutic agents. This guide provides a comprehensive benchmark of newly synthesized quinazoline derivatives against the established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), gefitinib and lapatinib. The quinazoline scaffold has proven to be a robust framework for designing potent EGFR inhibitors, and recent innovations have led to derivatives with enhanced efficacy and selectivity.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data to inform future research and development in oncology.

Data Presentation: Comparative Efficacy of Quinazoline Derivatives

The following table summarizes the in vitro anti-proliferative and EGFR kinase inhibitory activities of several novel quinazoline derivatives compared to gefitinib and lapatinib. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound against various cancer cell lines and the EGFR kinase.

Compound/DrugTarget Cell Line/KinaseIC50 (µM)Reference
Novel Derivative 1 (6-benzamide quinazoline) EGFRwt kinaseLower than Gefitinib[1]
Novel Derivative 2 (6-heteroaryl-4-amino-quinazoline) A5497.35[1]
H1975 (EGFR L858R/T790M)3.01[1]
Gefitinib A54921.17[1]
H1975 (EGFR L858R/T790M)9.08[1]
Lapatinib A54914.09[1]
H1975 (EGFR L858R/T790M)8.05[1]
Novel Derivative 3 (4-anilino-6-(5-substituted furan-2-yl)quinazoline) EGFRwt kinase0.00506[3]
Gefitinib EGFRwt kinase0.00322[1]
Lapatinib EGFRwt kinase0.02706[1]
Novel Derivative 4 (6,7-dimorpholinoalkoxy quinazoline) A431More potent than Gefitinib and Lapatinib[1]
Novel Derivative 5 (4-arylamino-quinazoline with urea linker) EGFRwt0.0008[1]
EGFR T790M/L858R0.0027[1]
Afatinib EGFRwt0.0006[1]
EGFR T790M/L858R0.0035[1]
Novel Lapatinib Derivative (6j) EGFR0.0018[4]
HER20.0878[4]
Lapatinib EGFRMore than 6j[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays used to evaluate the efficacy of the novel quinazoline derivatives.

In Vitro Anti-proliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the new quinazoline derivatives, gefitinib, or lapatinib for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by the enzyme.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay kit (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Western Blot Analysis for EGFR Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Lysis: Cancer cells are treated with the test compounds for a specified duration. Subsequently, the cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and other downstream signaling molecules like Akt and Erk. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the effect of the compounds on protein phosphorylation.

Visualizations

The following diagrams illustrate the EGFR signaling pathway and the general workflows of the experimental procedures.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2_PIP3 PIP2_PIP3 PI3K->PIP2_PIP3 PIP2 to PIP3 Akt Akt PIP2_PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Experimental_Workflow cluster_mtt MTT Assay Workflow cluster_kinase Kinase Assay Workflow cluster_wb Western Blot Workflow A1 Seed Cells A2 Treat with Compounds A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 B1 Prepare Reaction Mix (Enzyme, Substrate, Compound) B2 Initiate with ATP B1->B2 B3 Incubate B2->B3 B4 Detect Phosphorylation B3->B4 B5 Calculate IC50 B4->B5 C1 Cell Lysis & Protein Quantification C2 SDS-PAGE & Transfer C1->C2 C3 Immunoblotting C2->C3 C4 Detection & Analysis C3->C4

References

Safety Operating Guide

Proper Disposal of 8-Bromo-2-chloroquinazolin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 8-Bromo-2-chloroquinazolin-4-amine. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, its structure as a halogenated quinazoline derivative suggests it should be handled as a hazardous substance. Structurally similar compounds can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A properly fitted laboratory coat

  • Respiratory protection if handling the powder outside of a chemical fume hood

All handling of this compound, especially during waste preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] An eyewash station and safety shower must be readily accessible.

Operational Plan for Waste Management

The required method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3] Evaporation is not a permissible method of disposal.[2]

All materials contaminated with this compound, including the pure substance, reaction mixtures, contaminated labware (e.g., vials, pipette tips, gloves), and absorbent materials from spill cleanups, must be treated as hazardous chemical waste.[4][5]

Waste Handling and Disposal Protocol

Procedure Key Instructions Regulatory Compliance/Safety Justification
Waste Classification Classify as Halogenated Organic Solid Waste .[3]Ensures proper segregation and prevents dangerous reactions. Halogenated waste streams have specific, more costly disposal routes.[6][7]
Containerization Use a dedicated, compatible, and clearly labeled hazardous waste container with a secure, leak-proof lid.[3][8] Do not overfill; leave at least one inch of headroom for expansion.[8]Prevents leaks, spills, and exposure. Proper containment is a primary tenet of laboratory safety and waste regulations.
Labeling Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6] Clearly write the full chemical name: "This compound " and list any other components.[9]Fulfills regulatory requirements for waste identification and ensures safe handling by EHS personnel and disposal contractors.[10]
Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[3][8] The container should be placed within secondary containment to mitigate potential leaks.[3]SAAs are mandated for the safe, temporary storage of hazardous waste in laboratories, ensuring it is managed correctly from the outset.[8]
Disposal Request Once the container is full or ready for disposal, submit a waste collection request to your institution's EHS office.[4] Do not transport hazardous waste yourself.[4]Ensures the waste is handled and transported by trained professionals in accordance with regulations.
Empty Containers An "empty" container that held this compound must still be managed as hazardous waste. Triple rinse the container with a suitable solvent.[10] The rinsate must be collected and disposed of as halogenated liquid waste.[10] After decontamination, deface the original label and dispose of the container as regular trash or as per institutional policy.[4]Prevents the disposal of residual hazardous chemicals into non-hazardous waste streams.

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Storage & Documentation cluster_2 Phase 3: Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Classify as 'Halogenated Organic Waste' fume_hood->classify container Select Compatible & Labeled Waste Container classify->container collect Collect Solid Waste & Contaminated Materials container->collect seal Securely Seal Container When Not in Use collect->seal label_waste Label with 'Hazardous Waste' & Full Chemical Name seal->label_waste saa Store in Designated SAA with Secondary Containment label_waste->saa log Maintain Waste Log (Date, Quantity) saa->log request Submit Waste Pickup Request to EHS log->request handover Prepare for Handover to EHS/Waste Contractor request->handover incinerate Professional Disposal (Incineration) handover->incinerate

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on general best practices for handling halogenated organic compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of any chemical. Local regulations may vary.

References

Personal protective equipment for handling 8-Bromo-2-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 8-Bromo-2-chloroquinazolin-4-amine (CAS No. 956100-62-2). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as 8-Bromo-4-chloroquinazoline and 8-Bromo-2,4-dichloroquinazoline, indicate significant potential hazards. The likely hazard classifications for this compound are summarized below. A conservative approach to personal protective equipment is therefore mandatory.

Anticipated Hazard Statements

Hazard Code Hazard Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H332 Harmful if inhaled.

| H335 | May cause respiratory irritation.[1] |

Required Personal Protective Equipment (PPE)

Protection Type Specific Equipment Rationale
Respiratory NIOSH-approved respirator (e.g., N95 for solids, or a half-face/full-face respirator with appropriate cartridges for vapors/fumes). To prevent inhalation of airborne particles or fumes, which may be harmful and cause respiratory irritation.
Eye and Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. To protect eyes from contact with the chemical, which can cause serious irritation.[2]
Hand Chemical-resistant gloves (e.g., nitrile).[3] Inspect gloves for integrity before each use and change them immediately upon contamination. To prevent skin contact, which can cause irritation.[1]

| Body | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | To protect skin and clothing from spills and splashes.[2][3] |

Operational Plan for Safe Handling

All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.

Step-by-Step Handling Protocol

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting.

    • Don the required PPE as detailed in the table above.

    • Have an appropriate spill kit readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a draft shield or a dedicated weighing enclosure within the hood to prevent the solid from becoming airborne.

    • Handle the compound gently to avoid creating dust.

  • In-Experiment Use:

    • Keep all containers of this compound tightly sealed when not in use.

    • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.[3]

    • Ensure adequate ventilation at all times.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4] Improper disposal can lead to environmental contamination and is a regulatory violation.

Waste Segregation and Disposal Protocol

Waste Type Disposal Container Procedure
Solid Waste Labeled "Halogenated Organic Solid Waste" container. Collect all unused this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels).
Liquid Waste Labeled "Halogenated Organic Liquid Waste" container.[4][5] Collect any solutions containing this compound. Do not mix with non-halogenated waste.[5][6]
Sharps Puncture-resistant sharps container. Dispose of any contaminated needles, syringes, or razor blades in a designated sharps container.

| Empty Containers | Regular trash (after decontamination). | Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate as halogenated organic liquid waste. After the container is dry, it can be disposed of in the regular trash. |

All waste containers must be kept securely closed except when adding waste and stored in a designated satellite accumulation area.[7]

Experimental Workflow Diagram

The following diagram illustrates the key decision points and safety protocols for handling this compound.

G Workflow for Handling this compound start Start: Plan Experiment assess_hazards Assess Hazards (Review SDS/Analog Data) start->assess_hazards ppe Don Required PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->ppe prepare_work_area Prepare Work Area (Chemical Fume Hood) ppe->prepare_work_area weigh_transfer Weigh and Transfer Chemical prepare_work_area->weigh_transfer run_experiment Conduct Experiment weigh_transfer->run_experiment spill Spill Occurs? run_experiment->spill spill_cleanup Execute Spill Cleanup Protocol spill->spill_cleanup Yes decontaminate Decontaminate Equipment & Work Area spill->decontaminate No spill_cleanup->decontaminate dispose_waste Segregate and Dispose of Waste (Halogenated Waste Stream) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end End: Wash Hands Thoroughly remove_ppe->end

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.